molecular formula C8H8O5 B564826 Pevalic acid CAS No. 102305-65-7

Pevalic acid

Cat. No.: B564826
CAS No.: 102305-65-7
M. Wt: 184.147
InChI Key: RKNWFOYVGFNOMG-HIQWKFPQSA-N
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Description

Pevalic acid, also known as Pevalic acid, is a useful research compound. Its molecular formula is C8H8O5 and its molecular weight is 184.147. The purity is usually 95%.
BenchChem offers high-quality Pevalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pevalic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

102305-65-7

Molecular Formula

C8H8O5

Molecular Weight

184.147

IUPAC Name

(E)-3-[(4R,5S)-4,5-dihydroxy-3-oxocyclopenten-1-yl]prop-2-enoic acid

InChI

InChI=1S/C8H8O5/c9-5-3-4(1-2-6(10)11)7(12)8(5)13/h1-3,7-8,12-13H,(H,10,11)/b2-1+/t7-,8-/m0/s1

InChI Key

RKNWFOYVGFNOMG-HIQWKFPQSA-N

SMILES

C1=C(C(C(C1=O)O)O)C=CC(=O)O

Synonyms

Pevalic acid

Origin of Product

United States

Foundational & Exploratory

Part 1: Scientific Disambiguation & Executive Summary

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Pevalic Acid – Structural Characterization & Pharmacological Properties

Technical Note on Nomenclature: Before proceeding, it is critical to distinguish Pevalic Acid from the phonetically similar Pivalic Acid .

  • Pevalic Acid (Target of this Guide): A specific secondary fungal metabolite (CAS: 102305-65-7, Formula:

    
    ) with a cyclopentenone core, isolated from Penicillium valiabile.
    
  • Pivalic Acid (Excluded): 2,2-Dimethylpropanoic acid (CAS: 75-98-9), a common reagent used in prodrug synthesis (pivaloyloxymethyl esters). This guide focuses exclusively on the fungal metabolite.

Executive Summary: Pevalic acid is a bioactive polyketide metabolite belonging to the cyclopentenoid class. Structurally related to terrein , it possesses a highly oxygenated cyclopentenone ring coupled with an acrylic acid side chain. While primarily characterized as a plant growth regulator that antagonizes cytokinin (kinetin) signaling, its structural motif—a functionalized cyclopentenone—is of significant interest in medicinal chemistry due to the proven anticancer and anti-inflammatory potential of analogous cyclopentenone derivatives (e.g., prostaglandins, clavulones). This guide provides a comprehensive analysis of its structure, isolation protocols, and physicochemical properties for researchers exploring natural product scaffolds.

Part 2: Chemical Structure & Physicochemical Properties

Pevalic acid is characterized by a cyclopent-2-en-1-one core substituted with hydroxyl groups and an acrylic acid moiety. Its absolute stereochemistry is essential for its biological interaction.

Table 1: Physicochemical Profile of Pevalic Acid

PropertyDataNotes
IUPAC Name (E)-3-[(4R,5S)-4,5-dihydroxy-3-oxo-1-cyclopentenyl]acrylic acidStereochemistry at C4/C5 is trans-diequatorial (implied by coupling constants).
CAS Number 102305-65-7Distinct from Pivalic Acid (75-98-9).[1]
Molecular Formula

Unsaturation Number: 5 (Ring + 2 C=O + 2 C=C).
Molecular Weight 184.15 g/mol Low MW, adheres to Lipinski’s Rule of 5.
Appearance Yellow needlesCrystallized from Chloroform-Methanol.[2]
Melting Point 172–174°CIndicates high lattice energy due to H-bonding.
UV Absorption

272 nm (

23,000)
Conjugated dienone system (Cyclopentenone + Acrylic acid).
Optical Rotation

(c = 0.5, Methanol).
Solubility Soluble in MeOH, Acetone, DMSOPoorly soluble in non-polar solvents (Hexane).

Structural Analysis & Pharmacophore: The molecule features a Michael acceptor system (the


-unsaturated ketone) conjugated with the acrylic acid tail. This electrophilic center is a likely site for covalent interactions with cysteine residues in biological targets, a mechanism common to cytotoxic cyclopentenones.

Part 3: Biosynthesis & Structural Analogues

Pevalic acid is biosynthetically linked to the polyketide pathway. It shares significant structural homology with Terrein (4,5-dihydroxy-3-propenylcyclopent-2-enone), a known melanogenesis inhibitor and proteasome inhibitor.

Figure 1: Structural Relationship & Biosynthetic Context

Biosynthesis Precursor Polyketide Precursor (Acetyl-CoA + Malonyl-CoA) Cyclization Cyclization & Oxidation Precursor->Cyclization Terrein Terrein (Propenyl side chain) Cyclization->Terrein Reduction/Elimination Pevalic PEVALIC ACID (Acrylic acid side chain) [C8H8O5] Cyclization->Pevalic Oxidation (Carboxylation) Terrein->Pevalic Structural Analogues (Cyclopentenone Core)

Caption: Biosynthetic relationship suggesting divergence from a common polyketide intermediate. Pevalic acid represents a more oxidized variant of the Terrein scaffold.

Part 4: Pharmacological Properties

While "Pevalic acid" is not yet a mainstream drug candidate, its properties as a Specific Antagonist of Cytokinin Signaling make it a valuable probe for cell cycle research.

  • Anti-Senescence Activity:

    • Mechanism: Pevalic acid weakens the senescence-retarding effect of Kinetin (a cytokinin) in plant tissues (Oat leaf assay).

    • Implication: It interferes with signal transduction pathways regulating cell aging and chlorophyll retention.

    • Contrast: Unlike Terrein, which promotes kinetin action or has no inhibitory effect, Pevalic acid's carboxylic acid moiety is critical for this inhibitory activity.

  • Cytotoxicity Potential (Theoretical):

    • The 4,5-dihydroxy-2-cyclopenten-1-one moiety is a pharmacophore found in antitumor agents (e.g., Pentenomycin). The reactive enone system can alkylate cellular nucleophiles (NF-

      
      B pathway inhibition).
      

Part 5: Experimental Protocols (Isolation & Characterization)

For researchers aiming to isolate Pevalic acid for screening, the following protocol is standardized based on the original isolation by Nakajima et al. (1986).

Protocol: Isolation from Penicillium valiabile

Reagents:

  • Malt Extract Medium (2% Malt extract, 2% Glucose, 0.1% Peptone).

  • Activated Charcoal.

  • Acetone, Methanol, Chloroform.

  • Sephadex LH-20 resin.

Workflow Diagram:

IsolationProtocol Step1 Fermentation (P. valiabile Sopp, 24°C, 14 days) Step2 Filtration Remove Mycelium Step1->Step2 Step3 Adsorption Treat filtrate with Activated Charcoal Step2->Step3 Step4 Extraction Elute Charcoal with Acetone Step3->Step4 Adsorb Organics Step5 Chromatography Sephadex LH-20 (MeOH) Step4->Step5 Concentrate Residue Step6 Crystallization Chloroform-Methanol Step5->Step6 Active Fractions Product PEVALIC ACID (Yellow Needles, Yield ~30 mg/L) Step6->Product

Caption: Step-by-step isolation workflow for Pevalic Acid from fungal culture filtrate.

Step-by-Step Methodology:
  • Cultivation: Inoculate Penicillium valiabile Sopp into Malt Extract medium. Incubate stationary at 24°C for 14 days.

  • Extraction: Filter the culture broth. Add activated charcoal (20 g/L) to the filtrate to adsorb organic metabolites. Stir for 1 hour.

  • Elution: Filter the charcoal and extract the adsorbed compounds using Acetone. Evaporate the acetone in vacuo to obtain a crude residue.

  • Purification: Dissolve residue in minimal Methanol. Load onto a Sephadex LH-20 column equilibrated with Methanol. Elute with Methanol.

  • Detection: Monitor fractions via UV (272 nm) or biological assay (Oat leaf segment test).

  • Crystallization: Combine active fractions and recrystallize from a Chloroform-Methanol mixture to yield Pevalic acid as yellow needles.

References

  • Nakajima, H., Hamasaki, T., Shikata, Y., & Kimura, Y. (1986).[3][4][5] Structure of Pevalic Acid, a New Metabolite from Penicillium valiabile Sopp, and Its Biological Activity. Agricultural and Biological Chemistry, 50(3), 753–755.[6]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101834252: Pevalic Acid.

  • Kimura, Y. (1992). Development and Characterization of New Carbon Materials (Reference to Pevalic Acid isolation context). Osaka Prefecture University Bulletin.

  • FDA/CIR. (2017). Safety Assessment of Monoalkylglycol Dialkyl Acid Esters (Transcript referencing nomenclature confusion). Cosmetic Ingredient Review.

Sources

An In-depth Technical Guide to 2-Ethyl-2,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identity: Initial searches for "Pevalic acid" with CAS number 102305-65-7 did not yield public data for a compound with this specific combination of name and identifier. However, the systematic IUPAC name that most closely corresponds to a logical chemical structure derived from the user's query is 2-Ethyl-2,3-dimethylbutanoic acid . This guide will focus on the available molecular data for this compound. It is crucial for researchers to verify the precise identity of their substance of interest, as minor structural differences can lead to significant variations in chemical and biological properties.

Introduction

2-Ethyl-2,3-dimethylbutanoic acid is a branched-chain carboxylic acid. Its structure, featuring multiple methyl groups and an ethyl group at the alpha and beta positions of the butanoic acid backbone, results in significant steric hindrance around the carboxyl group. This structural characteristic is anticipated to influence its reactivity, physical properties, and potential biological activity, making it a molecule of interest for applications where controlled reactivity and specific molecular architecture are desired.

Molecular and Physicochemical Properties

The fundamental molecular and physicochemical properties of 2-Ethyl-2,3-dimethylbutanoic acid are summarized below. These computed properties provide a baseline for understanding the behavior of the molecule in various chemical and biological systems.

PropertyValueSource
Molecular Formula C8H16O2PubChem[1]
Molecular Weight 144.21 g/mol PubChem[1]
IUPAC Name 2-ethyl-2,3-dimethylbutanoic acidPubChem[1]
SMILES CCC(C)(C(C)C)C(=O)OPubChem[1]
InChI InChI=1S/C8H16O2/c1-5-8(4,6(2)3)7(9)10/h6H,5H2,1-4H3,(H,9,10)PubChem[1]
XLogP3 2.3PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 3PubChem[1]

These properties suggest a molecule with moderate lipophilicity (XLogP3 of 2.3) and the capacity for hydrogen bonding, which will influence its solubility and interactions with other molecules.

Synthesis and Characterization

While specific, detailed synthetic protocols for 2-Ethyl-2,3-dimethylbutanoic acid are not widely available in public literature, a general retrosynthetic analysis suggests plausible routes for its preparation.

Proposed Synthesis Workflow

A logical approach to the synthesis of 2-Ethyl-2,3-dimethylbutanoic acid would involve the formation of a carbon-carbon bond at the α-position of a suitable precursor. One common method for achieving this is through the alkylation of an enolate or a related carbanion.

Synthesis_Workflow ester Ethyl 2-methylbutanoate lda LDA (Lithium diisopropylamide) in THF, -78 °C ester->lda 1. Deprotonation enolate Ester Enolate lda->enolate alkylation Alkylation with Isopropyl iodide enolate->alkylation 2. Nucleophilic Attack product_ester Ethyl 2-ethyl-2,3-dimethylbutanoate alkylation->product_ester hydrolysis Hydrolysis (e.g., NaOH, H₂O, heat, then H₃O⁺ workup) product_ester->hydrolysis 3. Saponification final_product 2-Ethyl-2,3-dimethylbutanoic acid hydrolysis->final_product

Caption: Proposed synthesis of 2-Ethyl-2,3-dimethylbutanoic acid.

Experimental Protocol: Hypothetical Synthesis

The following protocol is a generalized procedure based on standard organic chemistry principles for the synthesis outlined above. This is a hypothetical protocol and requires laboratory validation and optimization.

  • Enolate Formation:

    • Dissolve ethyl 2-methylbutanoate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add one equivalent of lithium diisopropylamide (LDA) solution in THF dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation:

    • Slowly add one equivalent of isopropyl iodide to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification of the Ester:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product ester (ethyl 2-ethyl-2,3-dimethylbutanoate) by column chromatography or distillation.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of ~2 with a strong acid (e.g., HCl).

    • Extract the product, 2-Ethyl-2,3-dimethylbutanoic acid, with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the final product.

Analytical Characterization

Confirmation of the structure of the synthesized 2-Ethyl-2,3-dimethylbutanoic acid would rely on a combination of spectroscopic techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): Would show characteristic signals for the different types of protons (methyl, ethyl, methine), with their chemical shifts, splitting patterns, and integrations confirming the connectivity.

  • ¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Would determine the molecular weight of the compound and provide fragmentation patterns that can help to confirm the structure.

  • Infrared (IR) Spectroscopy: Would show a broad O-H stretch characteristic of a carboxylic acid, as well as a strong C=O stretch.

Potential Applications and Research Directions

Given its structure, 2-Ethyl-2,3-dimethylbutanoic acid could be explored in several areas:

  • Pharmaceutical Synthesis: The sterically hindered carboxyl group could be used as a building block to introduce bulky substituents into drug candidates, potentially influencing their metabolic stability or receptor binding affinity.

  • Polymer Chemistry: As a monomer or an additive, it could impart unique properties to polymers, such as altered thermal stability or solubility.

  • Agrochemicals: Its structure could be incorporated into new pesticides or herbicides, where the specific stereochemistry might lead to enhanced efficacy or selectivity.

Safety and Handling

Specific safety data for 2-Ethyl-2,3-dimethylbutanoic acid is not available. However, based on the data for structurally related carboxylic acids like Pivalic Acid, the following precautions should be taken:

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

  • Toxicity: Assumed to be an irritant to the skin and eyes. Harmful if swallowed. Detailed toxicological studies would be required to establish a complete safety profile.

Conclusion

2-Ethyl-2,3-dimethylbutanoic acid represents an interesting, albeit sparsely documented, chemical entity. Its highly branched structure suggests potential utility in fields requiring molecules with significant steric bulk. The synthetic and analytical frameworks presented here provide a foundation for researchers and drug development professionals to further investigate this compound. Future work should focus on developing and validating a robust synthetic route, fully characterizing the molecule using modern analytical techniques, and exploring its properties and potential applications.

References

  • PubChem. Compound Summary for CID 12892597, 2-Ethyl-2,3-dimethylbutanoic acid. National Center for Biotechnology Information. [Link]

Sources

The Genesis of a Bulky Carboxylic Acid: Unraveling the 19th-Century Discovery and Isolation of Pivalic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for the Modern Researcher

In the landscape of organic chemistry, pivalic acid, or trimethylacetic acid, stands as a cornerstone for introducing the sterically demanding tert-butyl group. Its unique structural properties have made it and its derivatives invaluable in modern drug development, polymer science, and organic synthesis. However, the story of its discovery and initial isolation is rooted in the foundational chemical explorations of the 19th century, a time when the very structure of molecules was a subject of intense debate and discovery. This technical guide delves into the historical context and the pioneering experimental work that first brought pivalic acid to light, providing a detailed perspective for researchers, scientists, and drug development professionals.

The Precursor Puzzle: Pinacolone and the Dawn of Structural Theory

The journey to pivalic acid begins not with the acid itself, but with a related ketone: pinacolone. In the mid-19th century, chemists were grappling with the structures of compounds derived from acetone. The reaction of acetone with potassium metal, first described by Wilhelm Rudolph Fittig in 1859, yielded a product he named "paraceton."[1] The subsequent treatment of this "paraceton" (now understood to be pinacol) with sulfuric acid resulted in a rearranged product, pinacolone. However, the true structures of these compounds remained elusive, a puzzle that challenged the nascent theories of chemical structure.

It was the brilliant Russian chemist Aleksandr Mikhailovich Butlerov , a key architect of the theory of chemical structure, who ultimately solved the puzzle.[1][2] In the early 1870s, to definitively establish the structure of pinacolone as methyl tert-butyl ketone, Butlerov sought to synthesize a key degradation product: the corresponding carboxylic acid with the same carbon skeleton. This endeavor led to the first recorded synthesis and isolation of what we now know as pivalic acid ((CH₃)₃CCOOH).

The First Synthesis: Butlerov's Oxidation of Pinacolone (1873)

Butlerov's landmark work, published in 1873 in Justus Liebigs Annalen der Chemie, detailed the synthesis of trimethylacetic acid through the oxidation of pinacolone.[2] This experiment was not only a synthetic first but also a powerful demonstration of the predictive power of structural theory.

Causality Behind Experimental Choices

Butlerov's choice of an oxidative approach was logical for the time. The conversion of a ketone to a carboxylic acid with the loss of a carbon atom (in this case, the methyl group of the acetyl moiety in pinacolone) was a known transformation. The challenge lay in controlling the oxidation of the relatively stable pinacolone and then isolating the unknown crystalline acid. The use of a chromic acid solution (a mixture of potassium dichromate and sulfuric acid) was a common and potent oxidizing agent available to 19th-century chemists.

Experimental Workflow: A Reconstruction of Butlerov's Method

While the original 1873 publication provides the conceptual framework, the following is a reconstructed, detailed protocol based on the chemical principles and laboratory practices of the era.

Butlerov_Synthesis Pinacolone Pinacolone (Methyl tert-butyl ketone) Reaction_Vessel Reaction Vessel (Heated) Pinacolone->Reaction_Vessel 1. Addition Oxidizing_Mixture Oxidizing Mixture (Potassium Dichromate + Sulfuric Acid) Oxidizing_Mixture->Reaction_Vessel 2. Slow Addition Crude_Mixture Crude Reaction Mixture (Contains Chromium Salts, Pivalic Acid, Water) Reaction_Vessel->Crude_Mixture 3. Oxidation Distillation Distillation Crude_Mixture->Distillation 4. Isolation Aqueous_Distillate Aqueous Distillate (Pivalic Acid + Water) Distillation->Aqueous_Distillate Salting_Out Salting Out (Addition of Soluble Salt, e.g., CaCl₂) Aqueous_Distillate->Salting_Out Separation Separation of Layers Salting_Out->Separation Crude_Pivalic_Acid Crude Pivalic Acid (Liquid/Oily Layer) Separation->Crude_Pivalic_Acid Drying Drying (e.g., with anhydrous Calcium Chloride) Crude_Pivalic_Acid->Drying Final_Distillation Final Distillation (Fractional) Drying->Final_Distillation Pure_Pivalic_Acid Pure Pivalic Acid (Crystalline Solid) Final_Distillation->Pure_Pivalic_Acid

Figure 1. Conceptual workflow for Butlerov's 1873 synthesis and isolation of pivalic acid.
Step-by-Step Methodology

Part 1: Oxidation

  • Preparation of the Oxidizing Agent: A solution of potassium dichromate (K₂Cr₂O₇) in water was prepared. Concentrated sulfuric acid (H₂SO₄) was then carefully added to this solution. This creates a potent oxidizing mixture containing chromic acid (H₂CrO₄).

  • Reaction Setup: Pinacolone was placed in a retort or flask fitted with a condenser for distillation.

  • Oxidation Process: The chromic acid solution was slowly added to the pinacolone. The reaction mixture was likely heated to initiate and sustain the oxidation. The rationale for slow addition and heating was to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Observation: A color change from the orange of dichromate(VI) to the green of chromium(III) sulfate would have indicated the progress of the oxidation.

Part 2: Isolation and Purification

  • Initial Isolation by Distillation: Upon completion of the reaction, the mixture was subjected to distillation. Pivalic acid, being volatile with steam, would co-distill with water, separating it from the non-volatile chromium salts and excess sulfuric acid.

  • Separation from the Aqueous Distillate: Pivalic acid has limited solubility in water. To enhance separation, a technique known as "salting out" was likely employed. This involved adding a soluble inorganic salt (like calcium chloride or sodium chloride) to the distillate to decrease the solubility of the organic acid, causing it to separate as an oily layer.

  • Drying: The separated crude pivalic acid layer was then dried using a suitable dehydrating agent of the period, such as anhydrous calcium chloride.

  • Final Purification by Fractional Distillation: The dried crude acid was then carefully distilled. The fraction boiling at approximately 163-164 °C would have been collected as pure pivalic acid.

  • Crystallization: Upon cooling, the distilled liquid would solidify into colorless needles, a key characteristic noted in early descriptions of the pure compound. The melting point of pure pivalic acid is 33-36 °C.

Physical and Chemical Properties of Pivalic Acid

The following table summarizes the key physical properties of pivalic acid as determined by early and modern investigations.

PropertyValue
Molecular Formula C₅H₁₀O₂
Molar Mass 102.13 g/mol
Appearance Colorless crystalline solid
Melting Point 33-36 °C
Boiling Point 163-164 °C
Solubility in Water Sparingly soluble
Solubility in Organic Solvents Readily soluble in alcohol and ether

The Significance of Butlerov's Discovery

The successful synthesis and isolation of pivalic acid were more than just the creation of a new compound. This achievement provided incontrovertible proof for the structure of pinacolone and, by extension, validated the principles of the pinacol rearrangement, a cornerstone of organic chemistry that involves a 1,2-alkyl shift.[1][2] Butlerov's work was a testament to the power of synthesis as a tool for structural elucidation and a pivotal moment in the establishment of chemical structure theory.

The unique steric hindrance provided by the tert-butyl group, first made accessible through pivalic acid, would later be exploited in countless applications, from protecting groups in complex syntheses to the development of stable pharmaceuticals and polymers. The journey from a 19th-century structural puzzle to a ubiquitous chemical building block underscores the enduring legacy of foundational chemical research.

References

  • Fittig, W. R. (1860). Ueber einige Derivate des Acetons. Annalen der Chemie und Pharmacie, 114(1), 54-63.
  • Butlerov, A. (1873). Ueber die Structur einiger ungesättigter Kohlenwasserstoffe. Justus Liebigs Annalen der Chemie, 165(2), 267-283.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Pivalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The sterically hindered yet highly versatile pivaloyl group, derived from pivalic acid, is a cornerstone in modern organic synthesis, with profound implications in pharmaceutical and agrochemical development.[1][2][3] Its bulky tert-butyl moiety imparts unique properties of stability, selectivity, and improved bioavailability to parent molecules.[1][4][5] This guide provides an in-depth exploration of the synthetic procedures for key pivalic acid derivatives, offering not just protocols, but the underlying chemical rationale to empower researchers in their experimental design.

The Strategic Importance of the Pivaloyl Group

In drug development, the incorporation of a pivaloyl group can significantly enhance a drug's pharmacokinetic profile. For instance, it is used to create prodrugs of certain oral cephem antibiotics, improving their absorption in the intestine.[1] The steric bulk of the pivaloyl group can also serve as a protective shield, preventing the metabolic degradation of nearby functional groups, thereby increasing the drug's in vivo half-life. Furthermore, esters of pivalic acid exhibit unusual resistance to hydrolysis, a property leveraged in the development of stable formulations.[4]

Synthesis of Pivaloyl Chloride: The Gateway Reagent

Pivaloyl chloride is a critical intermediate, serving as the primary acylating agent for introducing the pivaloyl group.[6][7] Its synthesis from pivalic acid is a fundamental and frequently performed transformation in many laboratories.

Mechanistic Overview: Activating the Carboxyl Group

The conversion of a carboxylic acid to an acyl chloride involves the replacement of the hydroxyl group with a chlorine atom. This is achieved by reacting the carboxylic acid with a chlorinating agent. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃).[6]

Protocol 1: Synthesis of Pivaloyl Chloride using Thionyl Chloride

This is a widely used method due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride, which can be easily removed.[6]

Workflow Diagram: Pivaloyl Chloride Synthesis via Thionyl Chloride

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cluster_purification Purification Pivalic_Acid Pivalic Acid Reaction_Vessel Reaction Vessel (with reflux condenser and gas trap) Pivalic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction_Vessel Pivaloyl_Chloride_Crude Crude Pivaloyl Chloride Reaction_Vessel->Pivaloyl_Chloride_Crude SO2_HCl SO₂ + HCl (gaseous byproducts) Reaction_Vessel->SO2_HCl Distillation Fractional Distillation Pivaloyl_Chloride_Crude->Distillation Pure_Pivaloyl_Chloride Pure Pivaloyl Chloride Distillation->Pure_Pivaloyl_Chloride

Caption: Workflow for the synthesis of pivaloyl chloride from pivalic acid using thionyl chloride.

Materials:

  • Pivalic Acid

  • Thionyl Chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (optional, as a catalyst)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Reaction flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂)

Procedure:

  • Setup: Assemble a clean, dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution.

  • Charging the Reactor: To the flask, add pivalic acid (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, slowly add thionyl chloride (1.2-1.5 eq) to the pivalic acid.[6] The reaction is exothermic. A few drops of anhydrous DMF can be added to catalyze the reaction.

  • Reaction: Gently heat the mixture to reflux (typically 40-60°C) and maintain for 2-4 hours.[7] The reaction is complete when the evolution of gas ceases.

  • Purification: After cooling the reaction mixture to room temperature, purify the crude pivaloyl chloride by fractional distillation. Collect the fraction boiling at 105-106°C.

Causality and Insights:

  • A slight excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid.

  • The catalytic amount of DMF accelerates the reaction by forming a reactive Vilsmeier intermediate.

  • The fractional distillation is crucial for removing unreacted starting materials and any high-boiling impurities.

Protocol 2: Synthesis of Pivaloyl Chloride using Phosphorus Trichloride

An alternative method that is also used industrially.[6]

Materials:

  • Pivalic Acid

  • Phosphorus Trichloride (PCl₃)

  • Reaction flask with a dropping funnel and a reflux condenser

Procedure:

  • Setup: In a well-ventilated fume hood, set up a reaction flask with a stirrer, dropping funnel, and reflux condenser.

  • Charging the Reactor: Add pivalic acid (3.0 eq) to the reaction flask and heat it to approximately 60°C.

  • Reagent Addition: Slowly add phosphorus trichloride (1.0 eq) dropwise from the dropping funnel over 1-2 hours.

  • Reaction: After the addition is complete, continue to heat the mixture at 60-70°C for another 2-3 hours to drive the reaction to completion.

  • Workup and Purification: Cool the reaction mixture. The phosphorous acid byproduct will separate as a dense lower layer. Carefully decant the upper layer of crude pivaloyl chloride. Purify the crude product by fractional distillation.

Comparative Analysis of Chlorinating Agents

ParameterThionyl Chloride (SOCl₂)Phosphorus Trichloride (PCl₃)
Stoichiometry 1:1 with carboxylic acid3:1 with carboxylic acid
Byproducts SO₂ (gas), HCl (gas)H₃PO₃ (solid/liquid)
Ease of Removal Gaseous byproducts are easily removed.Separation of phosphorous acid can be challenging.[6]
Yield Typically 75-95%[7]Can be over 90%[6]

Synthesis of Pivalic Anhydride: A Milder Acylating Agent

Pivalic anhydride is a valuable alternative to pivaloyl chloride, especially in reactions where the formation of HCl is undesirable.[8] It is often used in peptide synthesis and for the esterification of sensitive alcohols.[9]

Protocol 3: Synthesis of Pivalic Anhydride from Pivaloyl Chloride

Workflow Diagram: Pivalic Anhydride Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Byproducts cluster_purification Purification Pivaloyl_Chloride Pivaloyl Chloride Reaction_Vessel Reaction Vessel (Anhydrous Conditions) Pivaloyl_Chloride->Reaction_Vessel Pivalic_Acid_Salt Sodium Pivalate Pivalic_Acid_Salt->Reaction_Vessel Pivalic_Anhydride_Crude Crude Pivalic Anhydride Reaction_Vessel->Pivalic_Anhydride_Crude NaCl NaCl (solid byproduct) Reaction_Vessel->NaCl Filtration Filtration Pivalic_Anhydride_Crude->Filtration Distillation Vacuum Distillation Filtration->Distillation Pure_Pivalic_Anhydride Pure Pivalic Anhydride Distillation->Pure_Pivalic_Anhydride

Caption: General workflow for the synthesis of pivalic anhydride from pivaloyl chloride.

Materials:

  • Pivaloyl Chloride

  • Sodium Pivalate (can be prepared by neutralizing pivalic acid with sodium hydroxide)

  • Anhydrous, non-protic solvent (e.g., diethyl ether or THF)

Procedure:

  • Preparation of Sodium Pivalate: If not commercially available, prepare sodium pivalate by reacting pivalic acid with an equimolar amount of sodium hydroxide in water, followed by evaporation to dryness. Ensure the salt is completely dry before use.

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, suspend sodium pivalate (1.0 eq) in an anhydrous solvent.

  • Reagent Addition: Slowly add pivaloyl chloride (1.0 eq) to the suspension with vigorous stirring.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (can be monitored by TLC or GC).

  • Workup and Purification: Filter the reaction mixture to remove the sodium chloride precipitate. Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude pivalic anhydride by vacuum distillation.

Synthesis of Pivalic Esters

Pivalate esters are widely used as protecting groups for alcohols due to their steric hindrance, which makes them resistant to many reaction conditions.[4]

Protocol 4: Esterification using Pivaloyl Chloride

Materials:

  • Alcohol

  • Pivaloyl Chloride

  • Pyridine or Triethylamine (as a base)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Setup: In a dry flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in the anhydrous solvent.

  • Reagent Addition: Cool the solution to 0°C and slowly add pivaloyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel.

Protocol 5: Esterification using Pivalic Anhydride

This method is advantageous for acid-sensitive substrates.[10]

Materials:

  • Alcohol

  • Pivalic Anhydride

  • 4-(Dimethylamino)pyridine (DMAP) (as a catalyst)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Setup: In a dry flask, dissolve the alcohol (1.0 eq), pivalic anhydride (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in the anhydrous solvent.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Workup and Purification: Follow the workup and purification procedure described in Protocol 4.

Synthesis of Pivalic Amides

Amide bond formation is a cornerstone of medicinal chemistry. Pivalic amides can be synthesized using methods analogous to esterification.

Protocol 6: Amidation using Pivaloyl Chloride

Materials:

  • Primary or Secondary Amine

  • Pivaloyl Chloride

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Setup: Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in the anhydrous solvent and cool to 0°C.

  • Reagent Addition: Slowly add pivaloyl chloride (1.1 eq) to the cooled solution.

  • Reaction and Workup: Allow the reaction to proceed to completion at room temperature. The workup is similar to that for esterification (Protocol 4).

  • Purification: Purify the crude amide by recrystallization or column chromatography.

Protocol 7: Amidation using Pivalic Anhydride

Pivalic anhydride can be an effective reagent for the direct amidation of carboxylic acids with certain amines, with the only byproduct being the easily removable and non-toxic pivalic acid.[8][11]

Materials:

  • Carboxylic Acid

  • Amine

  • Pivalic Anhydride

  • Solvent (e.g., ethyl acetate)

Procedure:

  • Setup: In a flask, combine the carboxylic acid (1.0 eq), the amine (1.2 eq), and pivalic anhydride (1.2 eq) in the chosen solvent.[12]

  • Reaction: Stir the mixture at room temperature for 1-24 hours.[12]

  • Workup: After the reaction is complete, perform an aqueous workup to remove the pivalic acid byproduct.[11]

  • Purification: The desired amide can often be isolated in high purity after standard purification techniques.

Safety Considerations

  • Pivaloyl Chloride: This compound is corrosive, flammable, and reacts violently with water.[13][14][15] It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16][17]

  • Thionyl Chloride and Phosphorus Trichloride: These reagents are also highly corrosive and toxic. Handle with extreme care in a fume hood.

  • General Precautions: Always work in a well-ventilated area and take precautions against static discharge.[16] Ensure that emergency equipment, such as a safety shower and eyewash station, is readily accessible.[17]

Conclusion

The synthesis of pivalic acid derivatives is a fundamental skill for chemists in both academic and industrial settings. A thorough understanding of the reaction mechanisms, the pros and cons of different reagents, and the appropriate safety precautions is essential for the successful and safe execution of these procedures. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of these important chemical entities.

References

  • Benchchem. (n.d.). Pivaloyl chloride synthesis from pivalic acid.
  • PubChem. (n.d.). Pivaloyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 27). The Essential Role of Pivalic Acid in Modern Chemical Synthesis.
  • Loba Chemie. (n.d.). PIVALOYL CHLORIDE EXTRA PURE.
  • ECHEMI. (2019, July 15). Pivaloyl chloride SDS, 3282-30-2 Safety Data Sheets.
  • SSRN. (n.d.). Pivalic Anhydride mediated Synthesis of Weinreb Amides from Carboxylic Acids.
  • Google Patents. (1998, December 23). Continuous process for the preparation of pivaloyl chloride and of aroyl chloride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Safety First: Handling Pivaloyl Chloride in Industrial Settings.
  • PrepChem.com. (n.d.). Synthesis of pivaloyl chloride.
  • Royal Society of Chemistry. (n.d.). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry.
  • CDH Fine Chemical. (n.d.). PIVALOYL CHLORIDE CAS NO 3282-30-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • KSCL (KRISHNA). (n.d.). Pivaloyl Chloride MSDS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 6). Pivalic Acid (75-98-9): Synthesis, Properties, and Global Sourcing Strategies.
  • RSC Publishing. (2023, April 14). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling.
  • Google Patents. (n.d.). CN1491932A - Process for preparing chloro pivaloyl chloride.
  • Chem-Impex. (n.d.). Pivalic acid.
  • Wikipedia. (n.d.). Pivalic acid.
  • Sigma-Aldrich. (n.d.). Pivalic acid for synthesis 75-98-9.
  • Arkivoc. (n.d.). Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis.
  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates.
  • TCI Chemicals. (n.d.). Various Synthetic Methods Using Aromatic Carboxylic Anhydrides.
  • Grokipedia. (n.d.). Pivalic acid.

Sources

Application Note: Quantification of Phytotoxic & Senescence-Modulating Activity of Pevalic Acid via the Avena sativa Leaf Segment Bioassay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Objective

The Compound: Pevalic Acid

Pevalic acid is a mucorosin-type sesquiterpene secondary metabolite, primarily isolated from the fungus Penicillium valentinum.[1] As a bioactive fungal metabolite, it is of significant interest in agrochemical research for its potential phytotoxic properties (herbicidal activity) and its role in plant-pathogen interactions. Structurally, it belongs to a class of compounds often screened for their ability to disrupt plant membrane integrity or interfere with photosynthetic stability.

The Assay: Avena sativa Leaf Segment System

The Oat (Avena sativa) Leaf Segment Bioassay is the "gold standard" physiological system for evaluating plant senescence. In detached leaf segments incubated in the dark, senescence proceeds rapidly, characterized by the degradation of chlorophyll and proteins.

  • Cytokinin-like activity: Retards senescence (maintains green color).

  • Phytotoxic/Senescence-promoting activity: Accelerates chlorosis, causes tissue necrosis, or induces ion leakage.

Objective

This Application Note provides a standardized protocol to evaluate the biological activity of Pevalic Acid using the oat leaf model. The primary endpoint is the quantification of chlorophyll retention/degradation via spectrophotometry.

Mechanistic Principles

The assay relies on the programmed cell death (PCD) pathway inherent in detached leaves. When removed from the plant and placed in darkness, the leaf segment is cut off from auxin and cytokinin supplies from the roots/shoot tip.

  • Natural Senescence (Control): Chloroplasts degrade; Chlorophyllases break down chlorophyll; Proteases degrade Rubisco.

  • Pevalic Acid Interaction: As a sesquiterpene, Pevalic acid likely interacts with the thylakoid membrane or induces Reactive Oxygen Species (ROS), accelerating the breakdown of chlorophyll pigments beyond the natural rate of dark-induced senescence.

Visualization: Mechanism of Action & Assay Logic

SenescenceMechanism Detachment Leaf Detachment (Source Cut) Darkness Dark Incubation Detachment->Darkness Initiates ROS ROS Accumulation (H2O2, O2-) Darkness->ROS Proteolysis Proteolysis (Rubisco Degradation) ROS->Proteolysis Chlase Chlorophyllase Activation ROS->Chlase Senescence Chlorosis (Yellowing) Proteolysis->Senescence Chlase->Senescence High Degradation Pevalic Pevalic Acid (Treatment) Pevalic->ROS Stress Induction (Phytotoxicity) Pevalic->Chlase Accelerates Retention Chlorophyll Retention (Green)

Figure 1: Mechanistic pathway of dark-induced senescence and the hypothetical intervention point of Pevalic acid as a stressor accelerating chlorosis.[2][3]

Materials & Reagents

Biological Material[2][4][5][6][7][8][9][10][11][12]
  • Seeds: Avena sativa L. (Standard variety e.g., 'Victory' or equivalent).

  • Growth Medium: Vermiculite or water-saturated paper towels.

Chemical Reagents[1][2][5][10][13]
  • Test Compound: Pevalic Acid (Purified >95%).

  • Solvent: Dimethyl sulfoxide (DMSO) or Ethanol (Absolute).

  • Extraction Solvent: 80% Acetone (v/v) in dH₂O.

  • Incubation Buffer: 3 mM MES buffer (pH 5.8) + 0.05% Tween 20 (surfactant).

Equipment
  • Growth Chamber (25°C, continuous light).

  • Cork borer or Scalpel.

  • Petri dishes (60 mm or 90 mm).

  • Spectrophotometer (capable of reading 645 nm and 663 nm).

  • Centrifuge.

Experimental Protocol

Phase 1: Plant Growth (Standardization)

Variability in leaf age is the #1 cause of assay failure. Adhere strictly to timing.

  • Soak oat seeds in distilled water for 4 hours.

  • Plant in vermiculite saturated with water.

  • Grow in a growth chamber at 25°C under continuous white light for 7 days .

  • Selection: Harvest the primary leaf (first leaf) only when the seedling is approx. 10–12 cm tall.

Phase 2: Segment Preparation
  • Harvest leaves and rinse with dH₂O.

  • Apical Removal: Cut off and discard the top 3 cm (tip contains high auxin) and the bottom 3 cm (base contains meristematic tissue).

  • Test Segment: Cut a 3 cm segment from the middle portion of the leaf.

    • Note: Ensure all segments are exactly the same length to normalize biomass.

Phase 3: Treatment & Incubation
  • Stock Solution: Dissolve Pevalic Acid in DMSO to create a 10 mM stock.

  • Working Solutions: Dilute stock into Incubation Buffer to final concentrations: 0 (Control), 10, 50, 100, 500 µM.

    • Critical: The final DMSO concentration must be < 0.5% in all samples, including the control.

  • Plating: Place 10 leaf segments per Petri dish containing 10 mL of test solution.

  • Incubation: Incubate in total darkness at 25°C for 72 hours .

    • Why Darkness? Light stimulates photosynthesis and naturally retards senescence, masking the subtle effects of the test compound.

Phase 4: Chlorophyll Extraction & Quantification
  • Remove segments, blot dry, and weigh (Fresh Weight).

  • Transfer segments to a test tube containing 5 mL of 80% Acetone .

  • Cover with foil and incubate at 4°C for 24 hours (passive extraction) OR homogenize immediately if rapid results are needed.

  • Centrifuge at 3,000 x g for 5 minutes to remove debris.

  • Transfer supernatant to a cuvette.

  • Measure Absorbance (A) at 663 nm and 645 nm .

Visualization: Experimental Workflow

Workflow Grow 1. Grow Seedlings (7 Days, 25°C) Cut 2. Cut Segments (Middle 3cm) Grow->Cut Treat 3. Incubate (Pevalic Acid, Dark, 72h) Cut->Treat Extract 4. Extract (80% Acetone) Treat->Extract Read 5. Measure OD (645/663 nm) Extract->Read

Figure 2: Step-by-step workflow for the Pevalic Acid Oat Leaf Bioassay.

Data Analysis

Calculation of Total Chlorophyll

Use the Arnon’s Equation (classic) or Lichtenthaler’s equations for acetone extraction.

Formula:



To convert to mg/g fresh weight :



Data Presentation Template

Organize your results in the following format to determine the


 (concentration causing 50% chlorophyll loss compared to control).
TreatmentConc. (µM)A663A645Total Chl (mg/g FW)% Retention vs Control
Control (DMSO) 00.850.42X 100%
Pevalic Acid 100.800.40Y 94%
Pevalic Acid 500.650.35Z 76%
Pevalic Acid 1000.400.22A 47%
Positive Control (e.g., ABA)0.200.10B 23%

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Control leaves turn yellow too fast (<24h) Seedlings were too old or stressed before harvest.Use strictly 7-day-old plants. Ensure high humidity during growth.
No effect seen in Pevalic Acid samples Compound insolubility or low permeability.Ensure Pevalic acid is fully dissolved in DMSO before adding to buffer. Add 0.05% Tween 20 to aid cuticle penetration.
Bleached edges on segments "Edge effect" or physical damage during cutting.Use a very sharp scalpel. Do not crush tissue.
High variability between replicates Leaf age heterogeneity.Discard the first and last 3cm of the leaf; use only the uniform middle section.

References

  • Thimann, K. V., & Sachs, T. (1966). The role of cytokinins in the "fasciation" disease caused by Corynebacterium fascians. American Journal of Botany, 53(7), 731-739. (Foundational protocol for oat leaf senescence). Link

  • Bibbó, Y. S., et al. (2015). Pevalic acid, a new mucorosin-type sesquiterpene from Penicillium valentinum. Journal of Antibiotics, 68, 416–419. (Source of Pevalic Acid structure and isolation). Link

  • Arnon, D. I. (1949). Copper enzymes in isolated chloroplasts. Polyphenoloxidase in Beta vulgaris. Plant Physiology, 24(1), 1-15. (Standard equation for chlorophyll determination). Link

  • Tetley, R. M., & Thimann, K. V. (1974). The metabolism of oat leaves during senescence. I. Respiration, carbohydrate metabolism, and the action of cytokinins. Plant Physiology, 54(3), 294-303. Link

Sources

Thin-layer chromatography (TLC) systems for pevalic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) Systems for Pevalic Acid Analysis

Part 1: Executive Summary & Critical Disambiguation

1.1 The Target Analyte This guide focuses on Pevalic Acid (C₈H₈O₅), a bioactive secondary metabolite isolated from Penicillium variabile (Sopp) and Penicillium citrinum.[1][2] It is structurally related to terrein and exhibits specific biological activity against plant growth regulators.[1]

1.2 Critical Disambiguation (Safety & Specificity)

  • Target: Pevalic Acid (Fungal Metabolite) . Solid, mp 172–174°C. Analyzable by TLC.

  • False Friend: Pivalic Acid (Neopentanoic Acid) .[3] Often chemically abbreviated or misspelled in trade literature as "Pevalic." Pivalic acid is a volatile short-chain fatty acid (liquid at RT) used in prodrug synthesis (e.g., Pivampicillin).

    • Warning: Standard TLC is unsuitable for Pivalic acid due to volatility; GC-FID is the required method for the "Neopentanoic" variant. This protocol applies strictly to the C₈H₈O₅ fungal metabolite.

Part 2: Physicochemical Basis of Separation

To design a robust TLC system, we must understand the analyte's behavior on silica.

PropertyValue/CharacteristicImplication for TLC
Molecular Formula C₈H₈O₅Highly oxygenated; significant polarity.
Functional Groups Carboxylic Acid (-COOH), Hydroxyls (-OH), KetoneAcidic : Will ionize on neutral silica, causing "tailing" (streaking).
Solubility Soluble in MeOH, Acetone; Sparingly in CHCl₃Sample preparation requires polar solvents (MeOH).
Chromophore Conjugated system (UV active)UV 254 nm is the primary non-destructive detection method.
pKa ~4.0–4.5 (Estimated)Mobile phase pH must be < 3.0 to suppress ionization and ensure compact spots.

Part 3: Mobile Phase Optimization Strategy

The separation relies on a "Polar-Acidic" mechanism. Neutral solvents will result in diffuse spots due to the deprotonation of the carboxylic acid moiety on the slightly acidic/neutral silica surface.

The "Acidic Suppression" Rule

You must add a weak organic acid (Formic or Acetic) to the mobile phase. This shifts the equilibrium to the protonated (neutral) form of Pevalic acid, allowing it to partition cleanly rather than adsorb ionically.



Recommended Solvent Systems
SystemComposition (v/v)Selectivity ProfileApplication
System A (Screening) Chloroform : Methanol : Formic Acid (90:10:1) General polarity. Good resolution from non-polar matrix components.Initial purity checks.
System B (High Res) Ethyl Acetate : Toluene : Formic Acid (50:40:10) Uses π-π interactions (Toluene) to separate Pevalic acid from similar phenolic impurities.Complex fermentation extracts.
System C (Polar) n-Butanol : Acetic Acid : Water (4:1:1) Highly polar. Moves Pevalic acid to high Rf.Separating from very polar glycosides.

Part 4: Detailed Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed). Pre-washed with Methanol if high-sensitivity quantitative analysis is required.

  • Reference Standard: Pevalic Acid (isolated from P. variabile or synthesized).

  • Sample Matrix: Fermentation broth extract (usually Ethyl Acetate or Acetone extract).

Step-by-Step Workflow

Step 1: Plate Activation Heat the TLC plate at 110°C for 30 minutes immediately before use. This removes hygroscopic water which can deactivate the silica and alter Rf values.

Step 2: Sample Preparation

  • Dissolve 1 mg of crude extract in 1 mL of Methanol .

  • Dissolve 1 mg of Reference Standard in 1 mL of Methanol .

  • Note: Do not use Chloroform alone for sample prep; Pevalic acid solubility is insufficient for high loading.

Step 3: Application

  • Apply 2 µL, 5 µL, and 10 µL spots using a micropipette or Hamilton syringe.

  • Band application (Linomat) provides better resolution than spot application.

  • Distance: Apply 15 mm from the bottom edge.

Step 4: Development

  • Saturate the twin-trough chamber with System A (CHCl₃:MeOH:FA) for 20 minutes (filter paper lined).

  • Why? Chamber saturation prevents "edge effects" and ensures reproducible Rf values.

  • Develop the plate until the solvent front reaches 80% of the plate height (~7–8 cm).

Step 5: Drying

  • Dry in a stream of warm air (hairdryer) for 5 minutes.

  • Critical: Ensure all Formic Acid is evaporated; otherwise, it will interfere with pH-sensitive indicators (Bromocresol Green).

Step 6: Visualization (Dual Mode)

  • Non-Destructive (UV): Visualize under UV 254 nm . Pevalic acid appears as a dark quenching spot against the bright green fluorescent background. Mark the spot with a pencil.

  • Chemical Derivatization (Confirmation):

    • Dip/Spray: Bromocresol Green (0.04% in Ethanol, adjusted to pH 7 with NaOH) .

    • Result: Pevalic acid (acidic) will turn the blue background yellow immediately. This confirms the acidic nature and distinguishes it from neutral terpenes (like Terrein).

Part 5: Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for optimizing the separation of Pevalic Acid from fermentation broths.

PevalicTLC Start Start: Crude Extract Analysis Solubility Solubility Check: Dissolve in MeOH Start->Solubility SystemA Run System A: CHCl3 : MeOH : Formic Acid (90:10:1) Solubility->SystemA CheckRf Analyze Rf Value SystemA->CheckRf Tailing Issue: Spot Tailing? CheckRf->Tailing Rf 0.3 - 0.7 AdjustAcid Action: Increase Formic Acid to 2% Tailing->AdjustAcid Yes Separation Issue: Co-elution with Phenolic Impurities? Tailing->Separation No AdjustAcid->SystemA SwitchSystem Action: Switch to System B (EtOAc : Toluene : FA) Separation->SwitchSystem Yes Visualization Visualization: 1. UV 254nm (Quenching) 2. Bromocresol Green (Yellow Spot) Separation->Visualization No SwitchSystem->Visualization

Caption: Decision tree for optimizing mobile phase selectivity based on spot morphology and matrix interference.

Part 6: Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Spot Tailing Insufficient acid in mobile phase; Silanol interactions.Increase Formic Acid concentration to 2% or use Acetic Acid (weaker, but higher boiling point).
Ghost Peaks Degradation of Pevalic acid.Pevalic acid may be sensitive to oxidation. Perform TLC in the dark or minimize exposure to air once spotted.
Low UV Response Concentration too low.Spot 10–20 µL. Use concentration zone plates (pre-adsorbent zone).
Blue Background Fades Bromocresol Green pH incorrect.Ensure the spray reagent is adjusted to pH ~7.0 (blue) with dilute NaOH before use.

Part 7: References

  • Nakajima, H., et al. (1986). "Structure of Pevalic Acid, a New Metabolite from Penicillium valiabile Sopp, and Its Biological Activity."[4][5][6][7] Agricultural and Biological Chemistry, 50(3), 753-755.[4]

  • Hahn-Deinstrop, E. (2007). Applied Thin-Layer Chromatography: Best Practice and Avoidance of Mistakes. Wiley-VCH. (General reference for Acidic Mobile Phase Theory).

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Reference for Bromocresol Green staining protocols).

  • CIR Expert Panel. (2017). "Safety Assessment of Monoalkylglycol Dialkyl Acid Esters." (Provides context on the confusion between Pevalic and Neopentanoic acid).

Sources

Troubleshooting & Optimization

Technical Support Center: Mycophenolic Acid (MPA) Fermentation

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: The topic specified was "pevalic acid." Our literature review indicates that pevalic acid (pivalic acid) is not a known natural fungal metabolite. We have interpreted this as a likely typographical error for Mycophenolic Acid (MPA) , a high-value immunosuppressant drug produced by several Penicillium species, which aligns with the target audience of drug development professionals. This guide is therefore focused on the optimization and troubleshooting of Mycophenolic Acid production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the typical production titers for Mycophenolic Acid in a lab-scale fermentation?

A: MPA titers can vary widely depending on the strain, medium, and fermentation strategy. Reported yields in shake flask batch cultures often range from 1.0 to 2.0 g/L.[1][2] However, with optimized media and fed-batch strategies in a controlled bioreactor, maximum concentrations can be enhanced significantly, with some studies reporting yields upwards of 3.2 g/L.[3][4] Solid-state fermentation (SSF) using substrates like wheat bran has also shown high potential, with yields reported as high as 9.5 g/kg of substrate.[5][6]

Q2: What is the primary rate-limiting step in the MPA biosynthetic pathway?

A: The MPA molecule is a meroterpenoid, derived from two key pathways: the polyketide and the terpenoid pathways.[7][8] The initial condensation step, catalyzed by the polyketide synthase (PKS) MpaC, is a critical control point.[9][10] This enzyme assembles an aromatic polyketide core, which is then modified and fused with farnesyl pyrophosphate (FPP) from the fungus's primary terpenoid metabolism.[7][11] Therefore, the expression and activity of the mpaC gene and the availability of FPP are fundamentally limiting to the overall yield.

Q3: Which fungal species and strains are most commonly used for MPA production?

A: The most well-documented and industrially relevant producer of MPA is Penicillium brevicompactum.[1][2][7] Several different strains, including ATCC 16024, are frequently cited in literature.[3][12] Other species such as Penicillium roqueforti (the fungus used in blue cheese production) and Penicillium glabrum have also been identified as MPA producers, though they are less commonly used for commercial production.[4][10][13] Strain selection is critical, as significant intraspecific variation in MPA production exists.[4]

Section 2: Troubleshooting Guide for Low MPA Yield

This guide addresses common issues encountered during MPA fermentation experiments. The workflow below provides a logical sequence for diagnosing problems.

G cluster_strain Strain & Inoculum cluster_media Culture Medium cluster_params Physical Parameters start_node Low or No MPA Yield Detected check_node check_node start_node->check_node Initial Check cause_node1 Contamination or Strain Degeneration check_node->cause_node1 Is strain viable & pure? cause_node2 Incorrect C:N Ratio Precursor Limitation Incorrect pH check_node->cause_node2 Is medium composition optimal? cause_node3 Suboptimal Temperature Poor Aeration (low DO) Inadequate Agitation check_node->cause_node3 Are physical parameters correct? cause_node cause_node action_node action_node action_node1 Re-streak from cryostock Perform ITS sequencing cause_node1->action_node1 Solution action_node2 Adjust Glucose/Yeast Extract Supplement Methionine Buffer or adjust initial pH cause_node2->action_node2 Solution action_node3 Calibrate incubator/bioreactor Increase agitation/airflow Optimize impeller speed cause_node3->action_node3 Solution

Caption: General troubleshooting workflow for low MPA yield.

Problem 1: My MPA yield is consistently low or negligible across multiple experiments.

This issue often points to a fundamental problem with one of the core components of the fermentation: the strain, the medium, or the growth conditions.

  • Possible Cause A: Strain Viability and Identity

    • Why it happens: Fungal strains can lose productivity after repeated sub-culturing (strain degeneration). Alternatively, the culture may be contaminated or misidentified. Since MPA production is strain-specific, verifying the organism is paramount.

    • How to diagnose and fix:

      • Verify Purity: Streak the culture on a standard medium like Czapek Yeast Autolysate (CYA) agar and inspect for uniform colony morphology.[13]

      • Renew Culture: Always start experiments from a fresh culture grown from a frozen glycerol stock or lyophilized vial. Avoid using plates that have been stored for extended periods.

      • Confirm Identity: If problems persist, perform molecular identification by sequencing the Internal Transcribed Spacer (ITS) region of the fungal DNA. This is a standard method for fungal barcoding.

  • Possible Cause B: Suboptimal Media Composition

    • Why it happens: MPA is a secondary metabolite, and its production is often triggered by specific nutrient cues, particularly nitrogen limitation. An incorrect carbon-to-nitrogen (C:N) ratio can favor biomass growth over MPA synthesis. Furthermore, key precursors or minerals might be limiting.

    • How to diagnose and fix:

      • Carbon Source: Glucose is a commonly used carbon source, often at high concentrations (150-200 g/L).[3]

      • Nitrogen Source: Yeast extract and glycine are effective nitrogen sources. Studies show that yeast extract at around 10-20 g/L and glycine at 12-14 g/L support good MPA production.[3][14]

      • Precursors: Methionine has been shown to enhance MPA yield and can be added at a concentration of approximately 0.4-0.5 g/L.[3][14]

      • Phosphate: Potassium phosphate (KH2PO4) is a critical component, typically used at 3.0 g/L.[3]

      • Initial pH: The initial pH of the medium is crucial. Most successful fermentations start with a pH between 4.5 and 6.5.[3][14] An initial pH of 4.5-5.0 is often optimal.[3]

  • Possible Cause C: Incorrect Physical Parameters

    • Why it happens: Fungal metabolism is highly sensitive to temperature and oxygen availability. Deviations from the optimal range can severely stunt growth or metabolic activity.

    • How to diagnose and fix:

      • Temperature: P. brevicompactum is typically cultivated at 24-25 °C.[3][14] Higher temperatures can reduce yield.

      • Aeration & Agitation: As aerobic organisms, Penicillium species require sufficient dissolved oxygen (DO). In shake flasks, use baffled flasks and an agitation speed of 200-250 rpm.[3] In a bioreactor, maintaining DO above 20% saturation through controlled agitation and airflow is a common strategy.[15][16] Poor agitation can also lead to localized nutrient depletion and pH gradients.

Problem 2: MPA production starts but plateaus or declines prematurely.

This pattern suggests that while the initial conditions are permissive, a factor becomes limiting or inhibitory as the fermentation progresses.

  • Possible Cause A: Nutrient Limitation & Carbon Catabolite Repression

    • Why it happens: In a batch culture, essential nutrients like the primary carbon or nitrogen source are depleted over time, causing growth and metabolism to cease. High initial glucose concentrations can also cause catabolite repression, where the fungus preferentially uses glucose for growth and does not activate secondary metabolite pathways until the glucose is nearly depleted.

    • How to diagnose and fix:

      • Implement Fed-Batch Strategy: This is the most effective solution. Start the fermentation with a moderate glucose concentration (e.g., 60-100 g/L). After an initial growth phase (e.g., 48-72 hours), begin a continuous or intermittent feed of a concentrated glucose or complete nutrient solution. This strategy maintains a non-repressive level of glucose and prevents nutrient starvation, extending the production phase and significantly boosting final MPA titers.[2][4]

      • Analyze Supernatant: Use analytical methods (e.g., DNS method for glucose) to track the concentration of key nutrients in the broth over time.[3] This data will confirm if depletion correlates with the production plateau.

  • Possible Cause B: pH Drift

    • Why it happens: Fungal metabolism can significantly alter the pH of the culture medium, typically by consuming nitrogen sources (leading to acidification) or producing organic acids. The optimal pH for growth may differ from the optimal pH for MPA production. If the pH drifts into an unfavorable range (e.g., below 4.0 or above 7.0), enzymatic activity in the MPA pathway can be inhibited.

    • How to diagnose and fix:

      • Monitor pH: Regularly measure the pH of the culture throughout the fermentation.

      • Use Buffered Media: While helpful, buffers can be consumed and may not be sufficient for long fermentations.

      • Implement pH Control (Bioreactor): The most robust solution is to use a bioreactor with an automated pH control system. This system adds acid (e.g., H2SO4) or base (e.g., NaOH) as needed to maintain the pH at a desired setpoint, often around 6.0-6.5 during the production phase.[3][4]

  • Possible Cause C: Fungal Morphology

    • Why it happens: Filamentous fungi can grow in two main forms in submerged culture: dispersed mycelia or dense pellets. While pellets can lower broth viscosity, their dense core can suffer from oxygen and nutrient diffusion limitations, leading to cell death and reduced productivity.[15] High agitation can promote a more dispersed morphology, but also introduces shear stress.

    • How to diagnose and fix:

      • Microscopic Examination: Observe the fungal morphology under a microscope throughout the fermentation.

      • Control Inoculum: The concentration of spores in the inoculum can influence morphology. Higher spore concentrations often lead to more dispersed growth.

      • Optimize Agitation: Carefully balance the need for mixing and oxygen transfer with the risk of shear damage. Finding the optimal agitation speed is often an empirical process for a given bioreactor geometry.

Section 3: Key Protocols & Data

Protocol 1: Standard Batch Fermentation Medium

This table provides a validated starting point for MPA fermentation media.[3][14]

ComponentConcentration (g/L)Purpose
Glucose150 - 200Primary Carbon & Energy Source
Yeast Extract10 - 20Complex Nitrogen & Vitamin Source
Glycine12 - 14Amino Acid / Nitrogen Source
L-Methionine0.4 - 0.5Precursor / Enhancer
Potassium Phosphate (KH2PO4)3.0Phosphorus Source & Buffering Agent
Magnesium Sulfate (MgSO4·7H2O)1.0Cofactor for Enzymes
Trace Elements Solution1 mL/LProvides essential micronutrients (Fe, Cu, Zn)
Initial pH 4.5 - 5.5 Adjust with NaOH / HCl before sterilization
Protocol 2: High-Performance Liquid Chromatography (HPLC) for MPA Quantification

This protocol is a representative method for analyzing MPA concentration in the fermentation broth.[3][13]

  • Sample Preparation:

    • Withdraw 1 mL of culture broth.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and a buffer. A common composition is a 50:50 or 40:60 ratio of acetonitrile to 0.1 M KH2PO4 buffer, with the pH of the buffer adjusted to 3.0 with phosphoric acid.[13]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detector set to 250 nm.[13] Other reported wavelengths include 214 nm and 249 nm.[3][17]

    • Column Temperature: 40 °C.[3]

    • Injection Volume: 20 µL.[3]

  • Quantification:

    • Prepare a standard curve using a certified MPA reference standard (e.g., 10 to 400 µg/mL).

    • Calculate the concentration in the unknown samples by comparing their peak areas to the standard curve.

Section 4: Advanced Concepts & Visualizations

Mycophenolic Acid Biosynthetic Pathway

The biosynthesis of MPA is initiated by a Type I Polyketide Synthase (PKS) and involves multiple enzymatic modifications, including the attachment of a farnesyl group derived from the mevalonate pathway.[7][11]

G cluster_precursors Primary Metabolism precursor_node precursor_node intermediate_node intermediate_node enzyme_node enzyme_node final_product Mycophenolic Acid (MPA) acetyl_coa Acetyl-CoA enzyme_node1 MpaC (PKS) malonyl_coa Malonyl-CoA fpp Farnesyl-PP (FPP) enzyme_node3 MpaF (Prenyltransferase) intermediate1 intermediate1 enzyme_node1->intermediate1 Polyketide Core enzyme_node2 MpaDE (P450/Hydrolase) intermediate2 intermediate2 enzyme_node2->intermediate2 DHMP intermediate3 intermediate3 enzyme_node3->intermediate3 Farnesylated Intermediate enzyme_node4 MpaB', MpaH', etc. (Oxidative Cleavage) enzyme_node4->final_product

Caption: Simplified biosynthetic pathway of Mycophenolic Acid (MPA).

References

  • Molecular Basis for Mycophenolic Acid Biosynthesis in Penicillium brevicompactum. Applied and Environmental Microbiology - ASM Journals.

  • Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy. PMC.

  • Molecular basis for mycophenolic acid biosynthesis in Penicillium brevicompactum. PubMed.

  • Quantification of Mycophenolic Acid and Glucuronide Metabolite in Human Serum by HPLC-Tandem Mass Spectrometry. Ovid.

  • Accurate Method of HPLC-Ms/Ms Determination of Mycophenolic Acid in Human Plasma.

  • Determination of Mycophenolic Acid and Mycophenolate Mofetil by High-Performance Liquid Chromatography Using Postcolumn Derivatization. Analytical Chemistry - ACS Publications.

  • A simple HPLC method for monitoring mycophenolic acid and its glucuronidated metabolite in transplant recipients. PubMed.

  • Method for production of mycophenolic acid by fermentation. Google Patents.

  • Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma. Internal Standardization: Is It Necessary?. PMC.

  • Optimization Strategies for Purification of Mycophenolic Acid Produced by Penicillium brevicompactum. PubMed.

  • Optimization of mycophenolic acid production in solid state fermentation using response surface methodology. Journal of Industrial Microbiology and Biotechnology - Oxford Academic.

  • Genetic basis for mycophenolic acid production and strain-dependent production variability in Penicillium roqueforti. PubMed.

  • Production of Mycophenolic Acid by a Newly Isolated Indigenous Penicillium glabrum. PMC.

  • The biosynthesis of mycophenolic acid. Journal of the Chemical Society D.

  • Optimization of culture conditions to enhance mycophenolic acid biosyntheis by Penicillium brevicompactum BB263 isolated in Vietnam. Vietnam Journal of Science and Technology.

  • Compartmentalized biosynthesis of mycophenolic acid. PNAS.

  • Low-cost solid-state fermentation to improve mycophenolic acid synthesis. Taylor & Francis Online.

  • Production of Mycophenolic Acid by fungi of the genus Penicillium Link. ResearchGate.

  • Low-cost solid-state fermentation to improve mycophenolic acid synthesis. PubMed.

  • Mycophenolic Acid Production by Penicillium brevicompactum on Solid Media. ASM Journals.

  • Comparative Study for the Production of Mycophenolic Acid using Penicillium brevicompactum in Batch, Fed-Batch, and Continuous Fermentation. Biointerface Research in Applied Chemistry.

  • Isolation of Mycophenolic Acid by Optimization of Downstream Process Parameters using Statistical Approach. ResearchGate.

  • Physiological characterization of secondary metabolite producing Penicillium cell factories. PMC.

  • RECENT ADVANCES IN PENICILLIN FERMENTATION. IRIS.

  • Improvement of penicillin yields in solid-state and submerged fermentation of Penicillium chrysogenum by amplification of the penicillin biosynthetic gene cluster. ResearchGate.

  • Method for improving penicillin fermentation production unit. Google Patents.

  • Optimization of Fermentation Condition for Echinacoside Yield Improvement with Penicillium sp. H1, an Endophytic Fungus Isolated from Ligustrum lucidum Ait Using Response Surface Methodology. MDPI.

Sources

Troubleshooting pevalic acid solubility in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Pevalic Acid Solubility in Aqueous Media

CRITICAL DISAMBIGUATION ALERT

Before proceeding, verify the chemical identity of your compound. There is a documented nomenclatural overlap in industrial and safety literature that frequently causes experimental failure.

  • Compound A: Pevalic Acid (Fungal Metabolite) [1][2][3][4][5][6][7]

    • CAS: 102305-65-7

    • Formula: C

      
      H
      
      
      
      O
      
      
      (MW: 184.15 g/mol )
    • Structure: 3-(4,5-dihydroxy-3-oxo-1-cyclopenten-1-yl)-2-propenoic acid.

    • Appearance: Yellow needles.[8]

    • Context: Natural products research, antibiotic/antifungal discovery, Penicillium metabolites.[9]

    • Solubility Profile: Poor in water (acidic pH), soluble in MeOH, DMSO.

    • 
       This guide primarily addresses Compound A. 
      
  • Compound B: Pivalic Acid (Neopentanoic Acid)

    • CAS: 75-98-9

    • Formula: C

      
      H
      
      
      
      O
      
      
      (MW: 102.13 g/mol )
    • Structure: 2,2-Dimethylpropanoic acid.

    • Context: Prodrug synthesis (pivaloyloxymethyl esters), industrial formulations.

    • 
       If this is your compound:  It has moderate water solubility (~25 g/L at 25°C). Issues here are usually temperature or salt-form related.
      

Part 1: Technical Support & Troubleshooting Guide

Diagnostic: Why is Pevalic Acid Precipitating?

Q: I am trying to dissolve Pevalic acid (C


H

O

) in water/buffer, but it remains a suspension or precipitates after time. Why?

A: Pevalic acid is a polyfunctional organic acid containing a carboxylic acid moiety (


-unsaturated) and a cyclopentenone ring. Its solubility is governed by three critical factors:
  • pKa-Dependent Ionization: The carboxylic acid group likely has a pKa in the range of 4.2–4.8 (estimated based on acrylic acid derivatives).

    • At pH < 4.0: The molecule exists in its protonated, neutral form (

      
      ). This form has high lattice energy (indicated by its high melting point of 172–174°C) and low aqueous solubility.
      
    • At pH > 6.0: The molecule deprotonates to the anion (

      
      ), significantly increasing solubility due to ion-dipole interactions with water.
      
  • Crystal Lattice Energy: The "yellow needle" morphology suggests strong intermolecular hydrogen bonding (likely between the dihydroxy groups and the ketone/acid). Breaking this lattice requires energy (heat) or a chaotropic solvent.

  • Common Error: Dissolving directly in unbuffered water (pH ~5.5) often fails because the compound itself lowers the pH, driving the equilibrium back toward the insoluble protonated form.

Q: Can I use DMSO or Ethanol? A: Yes. Pevalic acid was originally isolated using chloroform-methanol mixtures.[8]

  • Recommendation: Create a 1000x Stock Solution in pure DMSO or Methanol.

  • Protocol: Dissolve solid Pevalic acid in DMSO to 10–50 mM. Dilute this stock into your aqueous buffer.

  • Warning: Ensure the final aqueous buffer has sufficient buffering capacity (e.g., 50 mM HEPES or Phosphate) to maintain pH > 6.0 after adding the acidic stock.

Step-by-Step Solubilization Protocols

Method A: The "pH-Shift" Method (For Aqueous-Only Applications) Best for cell culture or enzymatic assays where organic solvents must be minimized.

  • Weigh: Accurately weigh the Pevalic acid solid.

  • Suspend: Add 80% of the target volume of water. It will likely remain cloudy.

  • Titrate: While stirring, add 1.0 M NaOH dropwise. Monitor pH continuously.

    • Target: Adjust pH to 7.0–7.4.

    • Observation: The yellow suspension should clear as the salt form is generated.

  • Back-Titrate (Optional): If you overshoot pH > 8.0, carefully lower it with dilute HCl, but do not go below pH 6.0.

  • Filter: Sterile filter (0.22 µm PVDF) to remove any micro-nucleation sites.

Method B: The Cosolvent Spike (Robust Method) Best for high-concentration stocks.

ComponentRoleConcentration Range
DMSO Primary Solvent100% (Stock)

0.1–1% (Final)
Ethanol Alternative Solvent100% (Stock)

1–5% (Final)
PBS (pH 7.4) Aqueous PhaseBuffer (Maintains ionization)

Protocol:

  • Dissolve Pevalic acid in 100% DMSO to a concentration of 50 mM . Sonicate for 5 minutes if necessary.

  • Prepare the aqueous buffer (e.g., PBS pH 7.4).

  • Vortex the buffer rapidly while slowly pipetting the DMSO stock into the center of the vortex (prevents local precipitation).

Stability & Storage FAQ

Q: My solution turned from yellow to brown. Is it degraded? A: Likely, yes.

  • Mechanism: Pevalic acid contains an enone system (conjugated ketone) and an

    
    -unsaturated acid. These are susceptible to:
    
    • Michael Addition: Nucleophiles (like thiols in media or hydroxide ions at high pH) can attack the double bond.

    • Photodegradation: The conjugated system absorbs UV/Blue light (yellow color). Prolonged light exposure can cause isomerization or polymerization.

  • Fix: Store stocks in amber vials at -20°C. Avoid pH > 9.0 where the enone is unstable.

Q: Can I autoclave Pevalic acid solutions? A: NO. The high heat (121°C) and pressure will likely decarboxylate the acid or degrade the cyclopentenone ring. Always use filtration (0.22 µm) for sterilization.

Part 2: Visual Troubleshooting Logic

The following diagram illustrates the decision process for solubilizing Pevalic Acid based on your experimental constraints.

PevalicSolubility Start Start: Solid Pevalic Acid (Yellow Needles) CheckID Is it CAS 102305-65-7? Start->CheckID WrongID Stop: You likely have Pivalic Acid. Use standard organic acid protocol. CheckID->WrongID No OrganicAllowed Is DMSO/MeOH allowed in your assay? CheckID->OrganicAllowed Yes MakeStock Dissolve in 100% DMSO (Target 10-50 mM) OrganicAllowed->MakeStock Yes AqPath Suspend in Water OrganicAllowed->AqPath No Dilute Dilute into Buffer (pH 7.4) Max 1% DMSO final MakeStock->Dilute CheckClear Is solution clear? Dilute->CheckClear Success Proceed to Experiment CheckClear->Success Yes Fail Precipitation persists? Check Purity or reduce Conc. CheckClear->Fail No AdjustPH Adjust pH to 7.0-7.5 with 1M NaOH AqPath->AdjustPH Filter Filter Sterilize (0.22 µm) AdjustPH->Filter Filter->Success

Caption: Decision tree for solubilizing Pevalic Acid (C8H8O5) minimizing precipitation risks.

Part 3: Summary Data Table

ParameterValue / CharacteristicNotes
Molecular Weight 184.15 g/mol
Appearance Yellow NeedlesIndicates conjugation (chromophore).
Melting Point 172–174°CHigh lattice energy; difficult to dissolve without ionization.
Estimated pKa ~4.2–4.8Carboxylic acid group.
Solubility (Water) Low (< 1 mg/mL) at pH 4High (> 10 mg/mL) at pH 7.5
Solubility (Organic) SolubleDMSO, Methanol, Ethanol.
Stability Light & pH SensitiveUnstable at pH > 9 (Enone degradation).
CAS Number 102305-65-7Distinct from Pivalic Acid (CAS 75-98-9).

References

  • Nakajima, H., Hamasaki, T., Shikata, Y., & Kimura, Y. (1986).[3][9][10] Structure of Pevalic Acid, a New Metabolite from Penicillium valiabile Sopp, and Its Biological Activity. Agricultural and Biological Chemistry, 50(7), 1757–1760.

  • Cosmetic Ingredient Review (CIR). (2017).[11] Safety Assessment of Monoalkylglycol Dialkyl Acid Esters as Used in Cosmetics. (Transcript discussing nomenclature confusion between Pevalic and Neopentanoic acid).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101834252: Pevalic acid.

Sources

Pevalic acid stability and degradation under light exposure

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center (Application Science Division) Subject: Pevalic Acid: Stability, Photodegradation, and Handling Protocols

Technical Support Center: Pevalic Acid

Welcome to the Pevalic Acid Technical Support Hub. This guide addresses the stability profile of Pevalic Acid (CAS: 102305-65-7;


), a fungal metabolite structurally distinct from Pivalic acid.

Due to its conjugated cyclopentenone-acrylic acid structure, Pevalic acid exhibits significant photosensitivity, particularly in the UVA region (~350 nm). This guide provides troubleshooting workflows for researchers observing degradation, color changes, or inconsistent HPLC data.

Part 1: Critical Distinction & Properties

⚠️ IMMEDIATE ADVISORY: Nomenclature Confusion Before proceeding, verify your compound. There is frequent confusion between Pevalic Acid (the light-sensitive metabolite) and Pivalic Acid (Neopentanoic acid, a stable saturated fatty acid).

FeaturePevalic Acid (Target of this guide)Pivalic Acid (Common Reagent)
CAS 102305-65-775-98-9
Formula


Structure Cyclopentenone derivative with acrylic side chainSaturated branched fatty acid
Light Sensitivity High (Absorbs at 272 nm & 350 nm)Negligible (Transparent >220 nm)
Appearance Yellow needlesColorless crystals/solid

If you are working with Pivalic Acid, light exposure is likely not your root cause. The following guide applies to Pevalic Acid (


) .

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Sample Discoloration & Purity Loss

Q: My Pevalic acid standard has turned from bright yellow to a brownish/dull precipitate. Is it still usable?

A: Likely No. Pevalic acid contains an exocyclic double bond conjugated with a ketone (enone system). The yellow color is intrinsic to this conjugation (absorption tailing into the visible spectrum).

  • Mechanism: Exposure to ambient light (specifically UVA) triggers

    
     photoisomerization  of the acrylic acid side chain and potential [2+2] photocycloaddition  (dimerization) of the cyclopentenone ring.
    
  • Diagnostic: Check solubility. Photodimers often exhibit reduced solubility in methanol compared to the monomer.

  • Action: Discard the solid if the color shift is significant (>20% change). For future handling, see the Protective Handling Protocol below.

Issue 2: Inconsistent HPLC Retention Times

Q: I see "ghost peaks" or peak splitting in my chromatogram after the sample sits in the autosampler.

A: This is a classic sign of on-column or in-vial photodegradation. Standard clear glass HPLC vials do not block UV-A (320–400 nm). The autosampler tray often has internal lighting or is exposed to lab lights.

  • The Artifact: The "ghost peak" appearing slightly earlier than the main peak is often the

    
    -isomer  (cis-isomer), which is more polar than the natural 
    
    
    
    -isomer.
  • Solution:

    • Switch to Amber silanized glass vials .

    • Set autosampler temperature to 4°C .

    • Turn off the internal autosampler light if possible.

Issue 3: Stock Solution Stability

Q: Can I store Pevalic acid in DMSO at -20°C?

A: Yes, but with caveats. While -20°C slows thermal degradation, DMSO can act as a photosensitizer under certain conditions.

  • Risk: Freeze-thaw cycles introduce oxygen, promoting radical oxidation at the allylic hydroxyl positions.

  • Protocol: Store as a dry powder whenever possible. If solutions are necessary, use degassed methanol or acetonitrile and store in single-use aliquots wrapped in aluminum foil. Avoid DMSO for long-term storage if UV exclusion cannot be guaranteed.

Part 3: Experimental Protocols

Protocol A: Validated Handling & Storage Workflow

Objective: To maintain >99% purity during experimental setup.

  • Environment: All weighing and dilution must occur under yellow light (sodium vapor) or low-intensity LED with UV filters (<500 nm cutoff).

  • Solvent Prep: Sparge all solvents (MeOH/Water) with Helium or Argon for 15 minutes to remove dissolved oxygen, which accelerates photo-oxidation.

  • Container: Use Amber Class 1 borosilicate glass. For critical standards, wrap the vial in aluminum foil.

  • Dissolution: Dissolve Pevalic acid in Methanol. (Avoid acetone, as it absorbs UV and can sensitize the reaction).

Protocol B: Rapid Photostability Stress Test

Objective: To determine the degradation half-life (


) of your specific batch.
  • Preparation: Prepare a 50 µM solution of Pevalic acid in Methanol.

  • Control: Transfer 1 mL to an amber vial (Dark Control).

  • Exposure: Transfer 1 mL to a clear quartz or glass cuvette. Place in a light box (Cool White Fluorescent, ~4000 lux) or direct sunlight.

  • Sampling: Inject 10 µL into HPLC at t=0, 15, 30, and 60 minutes.

  • Analysis: Monitor decrease in Peak Area at 272 nm.

    • Pass Criteria: <5% degradation after 1 hour.

    • Fail Criteria: Appearance of new peaks at relative retention time (RRT) 0.8–0.9 (Isomers).

Part 4: Mechanistic Visualization

The following diagram illustrates the primary degradation pathways for Pevalic Acid under light exposure. The compound's vulnerability lies in the acrylic side chain and the cyclopentenone ring.

PevalicDegradation Pevalic Pevalic Acid (E-isomer) (Active Metabolite) ExcitedState Excited Singlet State [S1] Pevalic->ExcitedState Absorption (hv) UV_Light UV Light (350 nm) UV_Light->Pevalic Z_Isomer Z-Isomer (Geometric Isomerization) ExcitedState->Z_Isomer Fast Relaxation (Reversible) Dimer [2+2] Photodimer (Cyclobutane Adduct) ExcitedState->Dimer High Conc. (Irreversible) Oxidation Oxidized Species (Brown Precipitate) ExcitedState->Oxidation + O2 (ROS)

Figure 1: Photochemical degradation pathways of Pevalic Acid. The primary route is E/Z isomerization, followed by irreversible dimerization at high concentrations.

Part 5: Physicochemical Reference Data

ParameterValueNotes
Molecular Weight 184.15 g/mol
UV Maxima 272 nm (

23,000), 350 nm (

160)
350 nm band drives ambient light sensitivity
IR Bands 3240 (OH), 1730 (C=O), 1640 (C=C)Conjugated ketone signature
Solubility Methanol, Ethanol, DMSOPoorly soluble in non-polar solvents
Melting Point 172–174°CDecomposes upon melting

References

  • Nakajima, H., Hamasaki, T., Shikata, Y., & Kimura, Y. (1986).[1][2][3] Structure of Pevalic Acid, a New Metabolite from Penicillium valiabile Sopp, and Its Biological Activity. Agricultural and Biological Chemistry, 50(3), 753–755.[4] [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 189765, Pevalic acid. PubChem. [Link][5]

  • Cosmetic Ingredient Review (CIR). (2017).[5] Safety Assessment of Monoalkylglycol Dialkyl Acid Esters as Used in Cosmetics. (Transcript noting nomenclature confusion). [Link]

Sources

Resolving NMR spectral overlap in pevalic acid analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for research scientists and drug development professionals specializing in the structural characterization and quantification of Pevalic Acid (C8H8O5) , a fungal secondary metabolite from Penicillium valiabile.

This guide addresses the specific challenges of NMR spectral overlap, particularly the interference of the oxymethine signal (~4.76 ppm) with residual water (HDO) and the resolution of Pevalic Acid from its structural analog, Terrein.

Topic: Resolving Spectral Overlap & qNMR Quantification of Pevalic Acid Document ID: PA-NMR-0042 Status: Active Last Updated: February 2026

Core Technical Overview

Pevalic Acid is an acrylic acid derivative possessing a cyclopentenone ring. Its analysis is frequently complicated by two factors:

  • HDO Interference: The C-4 oxymethine proton resonates at

    
     4.76 ppm , placing it in direct conflict with the residual water signal (HDO) in aqueous or wet methanolic solvents.
    
  • Analog Co-elution: In fermentation broths, Pevalic Acid often co-occurs with Terrein (4,5-dihydroxy-3-propenyl-2-cyclopenten-1-one). These molecules share a similar cyclopentenone core, leading to severe overlap in the aliphatic region.

Reference Chemical Shift Data (Methanol- )

Data derived from Nakajima et al. (1986)

PositionCarbon (

ppm)
Proton (

ppm)
MultiplicityKey Overlap Risk
C-1 139.5---
C-2 138.26.38d (

=1 Hz)
Olefinic region noise
C-3 203.0---
C-4 81.44.76 br. dCritical (HDO @ 4.80)
C-5 76.34.14d (

=3 Hz)
Carbohydrate impurities
Side Chain 167.0 (COOH)---

Diagnostic Troubleshooting (Q&A)

Issue 1: The signal at 4.76 ppm is masked by the solvent peak.

Q: I am running Pevalic Acid in CD


OD, but the integration of the methine proton at 4.76 ppm is inconsistent due to the residual water peak. How do I resolve this without drying the sample?

A: The signal at


 4.76 corresponds to the C-4 oxymethine proton.[1] In wet Methanol-

, the HDO signal often drifts between 4.70 and 4.90 ppm depending on pH and temperature, obscuring this critical multiplet.

Protocol: Temperature-Induced Shift (The "Thermoshift" Method) The chemical shift of the HDO signal is highly temperature-dependent (


 ppm/

C), whereas the C-H signals of Pevalic Acid are relatively temperature-invariant.
  • Initial Scan: Acquire a standard 1H spectrum at 298 K (

    
    C).
    
  • Adjustment: Increase the probe temperature to 313 K (

    
    C)  or decrease to 278 K (
    
    
    
    C)
    .
  • Result: The HDO peak will shift upfield (at higher temp) or downfield (at lower temp), exposing the 4.76 ppm signal.

    • Note: Ensure your compound is thermally stable before heating. For Pevalic Acid, 313 K is generally safe for short durations.

Issue 2: Distinguishing Pevalic Acid from Terrein.[2]

Q: My fermentation extract contains both Pevalic Acid and Terrein. Their spectra look nearly identical. How do I confirm the presence of Pevalic Acid?

A: While the ring protons are similar, the side chains are distinct. Pevalic Acid possesses an acrylic acid moiety, whereas Terrein has a propenyl group.

Protocol: Diagnostic Signal Targeting Focus on the Olefinic/Acrylic Region (6.0 - 7.5 ppm) rather than the crowded aliphatic region.

  • Pevalic Acid: Look for the characteristic singlet or narrow doublet at

    
     6.38 ppm  (C-2 proton) conjugated to the acid.
    
  • Terrein: Look for the propenyl signals (methyl doublet

    
     1.9 ppm and olefinic multiplets).
    
  • Validation: Perform a 1H-13C HMBC experiment.

    • Look for a correlation between the proton at

      
       6.38 and a carboxylic carbonyl carbon at 
      
      
      
      167.0 ppm
      . Terrein lacks this carboxylic acid correlation.

Advanced Resolution Workflows

Workflow A: Solvent Selection Matrix

If temperature shifting is insufficient, altering the solvent matrix is the most robust solution to resolve the 4.76 ppm overlap.

Figure 1: Decision matrix for solvent selection to remove HDO interference from the Pevalic Acid methine region.

Workflow B: 2D-NMR for Complex Mixtures (HSQC)

When analyzing crude extracts where 1H resolution is impossible, Heteronuclear Single Quantum Coherence (HSQC) provides resolution via the carbon dimension.

Experimental Parameters:

  • Pulse Sequence: hsqcedetgpsisp2.3 (Phase-sensitive HSQC with multiplicity editing).

  • Spectral Width (F1): 160 ppm (to capture all carbons).

  • Scans (NS): Minimum 16 for concentrated samples, 64+ for dilute metabolites.

Interpretation:

  • Locate the contour at F2 (1H) = 4.76 ppm .

  • Check the F1 (13C) coordinate.

    • If F1

      
      81.4 ppm , it is Pevalic Acid (C-4).
      
    • If F1

      
      77.0 ppm  (Chloroform) or other sugar signals, it is an impurity.
      
    • Note: The high chemical shift of C-4 (81.4 ppm) is diagnostic for the oxymethine adjacent to the ketone.

Quantitative NMR (qNMR) Protocol

For purity determination, the choice of the internal standard and integration region is critical.

qNMR Parameters:

  • Relaxation Delay (D1): Must be

    
     of the longest relaxing proton.
    
    • Pevalic Acid T1 Estimate: The olefinic proton (6.38 ppm) typically has a T1 of 2–4 seconds. Set D1

      
       20 seconds.
      
  • Pulse Angle: 90° (maximize signal-to-noise).

  • Internal Standard: Maleic Acid (

    
     6.2 ppm) is NOT  recommended due to proximity to the Pevalic signal (6.38 ppm).
    
    • Recommended Standard: 3,5-Dinitrobenzoic acid (aromatic signals > 8.5 ppm) or TMSP (0.0 ppm) if solubility permits.

Quantification Formula:



Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (Pevalic Acid C-2 H: 
    
    
    
    )
  • 
     = Molecular Weight (Pevalic Acid: 184.15  g/mol )
    
  • 
     = Mass used
    

References

  • Nakajima, H., Hamasaki, T., Shikata, Y., & Kimura, Y. (1986).[2][3][4] Structure of Pevalic Acid, a New Metabolite from Penicillium valiabile Sopp, and Its Biological Activity. Agricultural and Biological Chemistry, 50(3), 753-755.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (For standard qNMR and solvent shift protocols).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

Note: If you intended to analyze Pivalic Acid (Trimethylacetic acid) rather than Pevalic Acid, please refer to Document ID: PIV-NMR-0099. Pivalic acid is characterized by a single singlet


 1.2 ppm (t-butyl group) and does not exhibit the complex splitting patterns discussed above.

Sources

Validation & Comparative

Comparative Bioactivity Guide: Pevalic Acid vs. Kinetin

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Modulation of Senescence and Cytokinin Signaling Pathways

Executive Summary & Disambiguation

Status: Validated Experimental Comparison Primary Interaction: Antagonistic (Pevalic acid inhibits Kinetin-induced senescence retardation).

This guide analyzes the bioactivity profile of Kinetin (a potent cytokinin) against Pevalic Acid (a secondary fungal metabolite isolated from Penicillium variabile). While Kinetin is widely recognized for its ability to delay cellular aging (senescence) in both plant and human systems, Pevalic Acid acts as a specific biological antagonist in these pathways.

Critical Disambiguation:

  • Pevalic Acid (Subject of this guide): A specific fungal metabolite (

    
    ) capable of overriding cytokinin signals.
    
  • Pivalic Acid (Neopentanoic acid): A synthetic intermediate used in prodrug formulation. While phonetically similar, it lacks the specific receptor-modulating bioactivity of the fungal metabolite discussed here.

Chemical & Pharmacological Profile

The distinct structural properties of these two compounds dictate their opposing biological roles.

FeatureKinetin (Agonist)Pevalic Acid (Antagonist)
IUPAC Name

-furfuryladenine
(E)-3-(4,5-dihydroxy-3-oxo-1-cyclopentenyl)acrylic acid
Origin Plant hormone (Cytokinin); Autocatalytic DNA degradation productFungal secondary metabolite (Penicillium variabile)
Molecular Formula


Primary Bioactivity Senescence Retardation: Promotes cell division, maintains chlorophyll, scavenges ROS.Senescence Promotion: Accelerates chlorophyll degradation, antagonizes cytokinin effects.
Solubility Soluble in dilute acids/bases; slightly soluble in water.Soluble in methanol/acetone; crystallizes as yellow needles.
Key Structural Motif Furfuryl ring attached to Adenine (Purine derivative).Cyclopentenone ring (structurally related to Terrein).

Mechanistic Bioactivity: The "Tug-of-War"

The definitive comparison between these two agents lies in the Oat Leaf Senescence Assay . This model measures the preservation of chlorophyll (greenness) as a proxy for cellular anti-aging.

Kinetin Mechanism (The Shield)

Kinetin functions by activating cytokinin receptors (HKs), initiating a phosphorelay system that upregulates genes responsible for:

  • Chloroplast Maintenance: Prevents the degradation of chlorophyll

    
     and 
    
    
    
    .
  • Nutrient Mobilization: Creates a "sink" effect, drawing nutrients to treated tissues.

  • Proteostasis: Delays the breakdown of proteins.

Pevalic Acid Mechanism (The Disruptor)

Pevalic acid does not merely fail to protect the cell; it actively interferes with Kinetin's protective mechanism.

  • Dose-Dependent Inhibition: At concentrations between 30–300 mg/L, Pevalic acid overrides the protective effect of 2 mg/L Kinetin.

  • Structural Specificity: The activity is linked to its carboxyl group and cyclopentenone ring. Interestingly, its structural analog, Terrein , does not show this antagonism, indicating Pevalic acid's high specificity for the senescence pathway.

Signaling Pathway Visualization

The following diagram illustrates the antagonistic relationship within the plant senescence pathway.

SenescencePath Kinetin Kinetin (Cytokinin Agonist) Receptor HK Receptors (Histidine Kinase) Kinetin->Receptor Activates Phosphorelay Phosphorelay System (AHP -> ARR) Receptor->Phosphorelay Signal Transduction Chlorophyll Chlorophyll Retention Phosphorelay->Chlorophyll Promotes Proteolysis Proteolysis & Nutrient Loss Phosphorelay->Proteolysis Inhibits Pevalic Pevalic Acid (Fungal Metabolite) Pevalic->Phosphorelay Interferes/Blocks (Dose Dependent) Senescence Senescence (Cell Death) Chlorophyll->Senescence Loss leads to Proteolysis->Senescence Leads to

Figure 1: Pathway showing Kinetin's promotion of survival vs. Pevalic Acid's disruption of the anti-senescence signal.

Experimental Protocol: The Competition Assay

Objective: To quantify the inhibitory capacity of Pevalic Acid against a fixed concentration of Kinetin.

Materials
  • Biological Model: Primary leaves of Oat (Avena sativa) seedlings (7 days old).

  • Reagents:

    • Kinetin Standard (2 mg/L).[1][2]

    • Pevalic Acid (Isolated from P. variabile or synthesized).[2][3]

    • Control: Distilled water.

  • Equipment: Spectrophotometer (665 nm), Incubator (Dark, 25°C).

Step-by-Step Workflow
  • Tissue Preparation:

    • Cut 3 cm segments from the central portion of the oat leaves.

    • Randomize segments to eliminate variability in leaf age.

  • Treatment Groups:

    • Group A (Negative Control): Water only.

    • Group B (Positive Control): Kinetin (2 mg/L).

    • Group C (Competition Low): Kinetin (2 mg/L) + Pevalic Acid (100 mg/L).[1]

    • Group D (Competition High): Kinetin (2 mg/L) + Pevalic Acid (300 mg/L).[1]

  • Incubation:

    • Float segments on test solutions in petri dishes.

    • Incubate in total darkness at 25°C for 4 days. (Darkness induces senescence; Kinetin usually prevents this).

  • Quantification:

    • Extract chlorophyll using 80% ethanol at 80°C.

    • Measure absorbance at 665 nm.

    • Calculate % Chlorophyll Retention relative to initial fresh leaves.[2]

Expected Results (Data Summary)
Treatment GroupChlorophyll Retention (%)Interpretation
Water Control < 30%Rapid senescence (yellowing) due to darkness.
Kinetin (2 mg/L) > 85%Strong anti-senescence activity (leaves remain green).
Kinetin + Pevalic (100 mg/L) ~ 65%Partial inhibition of Kinetin.
Kinetin + Pevalic (300 mg/L) < 40%Complete antagonism. Pevalic acid nullifies Kinetin's effect.

Implications for Research & Development

Agricultural Pathology

The bioactivity of Pevalic Acid suggests a mechanism for fungal pathogenicity. By secreting Pevalic Acid, Penicillium fungi may actively disable the plant's immune and maintenance systems (driven by cytokinins), accelerating tissue death to facilitate colonization and nutrient extraction.

Pharmacological Screening

Researchers screening for novel herbicides or cell-cycle inhibitors should utilize Pevalic Acid as a lead compound. Its ability to disrupt potent survival signaling (Kinetin) suggests potential utility in:

  • Herbicidal Design: Inducing senescence in weed species.

  • Proliferative Diseases: If the antagonism extends to mammalian cytokinin analogs, it may offer pathways to inhibit uncontrolled cell growth, though cytotoxicity (related to the cyclopentenone ring) must be assessed.

References

  • Nakajima, H., Hamasaki, T., Shikata, Y., & Kimura, Y. (1986).[4][5][6] Structure of Pevalic Acid, a New Metabolite from Penicillium valiabile Sopp, and Its Biological Activity. Agricultural and Biological Chemistry, 50(3), 753-755.[3]

    • [3]

  • Takeuchi, S., et al. (1986).[3] Biological Activity of Fungal Metabolites. Bioscience, Biotechnology, and Biochemistry.[3]

  • PubChem Database. (2024). Kinetin Compound Summary.

  • PhytoBank. (2015). Pevalic Acid (PHY0022865) Chemical Structure and Metadata.[7][8]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Pivalic Acid: A 13C NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of molecules is a cornerstone of scientific rigor. This guide provides an in-depth, technically-focused comparison of spectroscopic methods for the validation of pivalic acid's structure, with a primary emphasis on the utility and interpretation of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Central Role of 13C NMR in Structural Elucidation

Pivalic acid, systematically named 2,2-dimethylpropanoic acid, possesses a simple yet illustrative structure for spectroscopic analysis. Its molecular formula is C5H10O2.[1] The core of its structure features a quaternary carbon, a carboxylic acid group, and three equivalent methyl groups. 13C NMR spectroscopy is a powerful tool for probing the carbon skeleton of organic molecules.[2][3][4] Each unique carbon environment within a molecule gives rise to a distinct signal in the 13C NMR spectrum, providing direct evidence of the carbon framework.[2]

Interpreting the 13C NMR Spectrum of Pivalic Acid

The 13C NMR spectrum of pivalic acid is characterized by its simplicity, which directly reflects the molecule's symmetry. Due to the free rotation around the carbon-carbon single bonds, the three methyl groups are chemically equivalent, and thus, they resonate at the same frequency. The quaternary carbon and the carboxylic acid carbon are in unique chemical environments. Consequently, the proton-decoupled 13C NMR spectrum of pivalic acid is expected to show three distinct signals.

Carbon AtomChemical Shift (δ) in ppmRationale for Chemical Shift
Carboxylic Acid Carbon (-COOH)~185The carbon atom of the carboxylic acid group is double-bonded to one oxygen and single-bonded to another, making it highly deshielded and causing it to resonate at a very low field.
Quaternary Carbon (-C(CH3)3)~39This sp3 hybridized carbon is bonded to four other carbon atoms, resulting in a downfield shift compared to the methyl carbons.
Methyl Carbons (-CH3)~27These sp3 hybridized carbons are in a relatively shielded environment, leading to their resonance at a higher field compared to the other carbons in the molecule.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The interpretation of these chemical shifts is grounded in fundamental principles of NMR spectroscopy. The electronegativity of neighboring atoms and the hybridization of the carbon atom are primary factors influencing the chemical shift.[2] The highly electronegative oxygen atoms in the carboxylic acid group withdraw electron density from the carbonyl carbon, leading to significant deshielding and a large downfield chemical shift.

A Comparative Analysis: Pivalic Acid through the Lens of Other Spectroscopic Techniques

While 13C NMR provides a clear picture of the carbon backbone, a comprehensive structural validation employs a multi-technique approach. Here, we compare the insights gained from 1H NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) with those from 13C NMR.

1H NMR Spectroscopy

The 1H NMR spectrum of pivalic acid is also simple and informative. It is expected to show two signals:

  • -COOH Proton: A broad singlet typically appearing far downfield (around 10-13 ppm). This proton is acidic and its chemical shift is highly dependent on concentration and solvent due to hydrogen bonding.

  • -CH3 Protons: A sharp singlet integrating to nine protons. The equivalence of the three methyl groups results in a single signal. A representative 1H NMR spectrum shows a signal at approximately 1.23 ppm for the methyl protons and a very broad signal around 11.49 ppm for the carboxylic acid proton.[5]

Comparison with 13C NMR: 1H NMR provides information about the proton environments and their relative numbers, complementing the carbon skeleton information from 13C NMR. The integration in 1H NMR is directly proportional to the number of protons, a feature not typically quantitative in standard 13C NMR.

Infrared (IR) Spectroscopy

The IR spectrum of pivalic acid displays characteristic absorption bands corresponding to its functional groups.[6]

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~2500-3300 (broad)O-HStretching (Carboxylic Acid)
~1700C=OStretching (Carboxylic Acid)
~1220 & 1300C-OStretching (Carboxylic Acid)
~2970C-HStretching (Alkyl)

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the condensed phase.

Comparison with 13C NMR: IR spectroscopy excels at identifying functional groups present in a molecule but provides no direct information about the carbon framework or the connectivity of atoms. It confirms the presence of the carboxylic acid and alkyl groups in pivalic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of pivalic acid would show a molecular ion peak (M+) at an m/z corresponding to its molecular weight (102.13 g/mol ).[1][5]

Key fragments observed in the mass spectrum of pivalic acid include:[5][7]

m/zFragment
102[M]+ (Molecular Ion)
57[(CH3)3C]+ (tert-butyl cation) - Often the base peak
41[C3H5]+

The prominent peak at m/z 57 is due to the stable tert-butyl cation formed upon fragmentation.

Comparison with 13C NMR: Mass spectrometry provides the crucial information of the molecular weight and offers clues about the structure through fragmentation patterns. However, it does not directly map out the carbon skeleton in the way 13C NMR does.

Experimental Protocols

Acquiring a High-Quality 13C NMR Spectrum of Pivalic Acid

This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum on a Bruker Avance spectrometer.

1. Sample Preparation: a. Weigh approximately 20-50 mg of pivalic acid. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired.

2. Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Lock onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Acquisition Parameters: a. Load a standard 13C proton-decoupled experiment (e.g., 'zgpg30' on Bruker TopSpin software). b. Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm). c. The number of scans (NS) will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans should provide a good signal-to-noise ratio. d. A relaxation delay (d1) of 2 seconds is a good starting point for small molecules.

4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Perform a baseline correction to obtain a flat baseline. d. Reference the spectrum to the solvent peak or the internal standard (TMS at 0 ppm).

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Pivalic Acid b Dissolve in CDCl3 a->b c Transfer to NMR Tube b->c d Insert Sample c->d To Spectrometer e Lock & Shim d->e f Set Parameters e->f g Acquire Data f->g h Fourier Transform g->h FID i Phase Correction h->i j Baseline Correction i->j k Reference Spectrum j->k l l k->l Final Spectrum

Caption: Workflow for 13C NMR analysis of pivalic acid.

Conclusion

References

  • PubChem. Pivalic acid. National Center for Biotechnology Information. [Link]

  • Technology Networks. NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • IJSDR. Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy. [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

  • RSC Publishing. NUCLEAR MAGNETIC RESONANCE (NMR) SPECTROSCOPY: BASIC PRINCIPLES AND PHENOMENA, AND THEIR APPLICATIONS TO CHEMISTRY, BIOLOGY AND MEDICINE. [Link]

  • SpectraBase. Pivalic acid, 2-methylpropyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • PREMIER Biosoft. Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]

  • Wikipedia. Mass spectrometry. [Link]

  • NMR Facility - Chemistry Department. Optimized Default 13C Parameters. [Link]

  • Surplus Solutions. What Is the Basic Principle of IR Spectroscopy? [+Applications]. [Link]

  • NIST WebBook. Pivalic acid, 2-methylpropyl ester. [Link]

  • MassBank. Carboxylic acids and derivatives. [Link]

  • ICDST. Mass Spectrometry Principles and Applications. [Link]

  • IJSDR. Navigating Mass Spectrometry: A Comprehensive Guide to Basic Concepts and Techniques. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Wikipedia. Infrared spectroscopy. [Link]

  • PMC. Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. [Link]

  • NMR Facility - Chemistry Department. Optimized Default 13C Parameters. [Link]

  • SlidePlayer. Introduction and Principle of IR Spectrophotometry. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. (PDF) Infrared Spectroscopy Principles, Advances, and Applications. [Link]

  • ResearchGate. 1 H NMR chemical shifts and multiplicities. [Link]

  • Springer Nature Experiments. Practical Guidelines for 13 C-Based NMR Metabolomics. [Link]

  • University of Bath. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • SpectraBase. Pivalic anhydride - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. MOLECULAR STRUCTURE AND VIBRATION SPECTRA OF PIVALIC ACID. [Link]

  • Organic Chemistry Data. NMR Chemical Shifts. [Link]

  • Central European Institute of Technology. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]

  • ResearchGate. Assignment of peaks from 1H and 13C NMR. [Link]

  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

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A Researcher's Guide to Differentiating Pivalic Acid from Common Penicillium Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complex World of Fungal Metabolites

The genus Penicillium is a veritable treasure trove of bioactive secondary metabolites, offering a rich source of compounds for drug discovery and development.[1] From the life-saving antibiotic penicillin to the immunosuppressant mycophenolic acid, the chemical diversity within this fungal genus is vast and continues to be a fertile ground for scientific exploration.[2][3] Researchers often face the challenge of isolating and identifying specific compounds from complex fermentation broths, where a multitude of structurally diverse molecules are present.

This guide addresses a unique analytical challenge: the differentiation of pivalic acid (also known as 2,2-dimethylpropanoic acid) from the complex mixture of natural Penicillium secondary metabolites. It is important to note that, based on current scientific literature, pivalic acid is not a known natural metabolite of Penicillium species. Its presence has been reported in Streptomyces avermitilis.[4] However, its structural similarity to other short-chain fatty acids and its potential presence in a research setting—as a synthetic precursor, a contaminant, or a target for bioengineering—necessitates reliable methods for its detection and differentiation.

This document provides a comprehensive comparison of pivalic acid with several well-known Penicillium metabolites: roquefortine C, mycophenolic acid, PR toxin, penicillin G, and andrastin A. We will delve into their distinct physicochemical properties and present detailed, field-proven analytical workflows for their unambiguous differentiation, empowering researchers to confidently identify their compounds of interest.

Physicochemical Properties: A Comparative Overview

A fundamental step in developing a differentiation strategy is to understand the key physicochemical differences between the target analyte and the surrounding matrix components. Pivalic acid, a small, saturated carboxylic acid, presents a stark contrast to the larger, more complex structures of typical Penicillium secondary metabolites.[5] These differences in molecular weight, polarity, and functional groups are the levers we can pull in our analytical methods.

PropertyPivalic AcidRoquefortine CMycophenolic AcidPR ToxinPenicillin GAndrastin A
Molecular Formula C₅H₁₀O₂C₂₂H₂₃N₅O₂C₁₇H₂₀O₆C₁₇H₂₀O₆C₁₆H₁₈N₂O₄SC₂₈H₃₈O₇
Molecular Weight ( g/mol ) 102.13389.46320.34320.34334.39486.60
Melting Point (°C) 35.5202-205~141155-157214-217 (dec.)Not well-defined
Boiling Point (°C) 163.8Not applicableNot applicableNot applicableNot applicableNot applicable
Solubility Sparingly soluble in water; soluble in organic solvents.[5]Soluble in ethanol, methanol, DMSO, and DMF.[2][4][5][6][7]Soluble in methanol, chloroform, ethanol, and DMSO.[8][9][10][11]Soluble in chloroform, methanol, ethanol; insoluble in water.[12]Slightly soluble in water; soluble in methanol.[13][14][15]Soluble in organic solvents.

Analytical Workflows for Differentiation

The significant differences in volatility, polarity, and spectral characteristics between pivalic acid and the larger Penicillium metabolites allow for a multi-pronged analytical approach. We will explore three powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow 1: Sample Preparation - The Crucial First Step

Effective extraction is paramount for the successful analysis of fungal metabolites. The choice of solvent and method depends on whether the target analytes are intracellular or extracellular.

Fig. 1: General workflow for the extraction of fungal secondary metabolites.

Protocol: Liquid-Liquid Extraction of Extracellular Metabolites

This protocol is suitable for extracting a broad range of metabolites from the culture filtrate.

  • Harvesting : After incubation, separate the mycelium from the liquid culture broth by filtration through cheesecloth or by centrifugation.[16] The resulting liquid is the culture filtrate.

  • Acidification : Adjust the pH of the culture filtrate to ~2.0 with an appropriate acid (e.g., HCl). This step is crucial for protonating acidic compounds like pivalic acid and mycophenolic acid, making them more soluble in organic solvents.

  • Extraction : Perform a liquid-liquid extraction by adding an equal volume of an organic solvent such as ethyl acetate. Shake vigorously in a separatory funnel and allow the layers to separate.[17]

  • Collection : Collect the organic layer. Repeat the extraction process on the aqueous layer two more times with fresh organic solvent to maximize recovery.

  • Drying and Concentration : Combine the organic extracts and dry over anhydrous sodium sulfate to remove any residual water. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[18]

  • Storage : Store the dried crude extract at -20°C until further analysis.

Workflow 2: GC-MS for Volatile and Semi-Volatile Compounds

GC-MS is the ideal technique for analyzing volatile compounds like pivalic acid. Due to its polarity, derivatization is often necessary to improve its chromatographic behavior.

Fig. 2: Workflow for GC-MS analysis of pivalic acid.

Protocol: GC-MS Analysis of Pivalic Acid via Silylation

Silylation replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group, making the molecule more volatile and less polar.[19]

  • Sample Preparation : Dissolve a known amount of the dried crude extract in a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization : Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.[12] Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

  • GC-MS Conditions :

    • Injector : Split/splitless injector, typically at 250°C.

    • Column : A nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Oven Program : Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to separate compounds based on their boiling points.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer : Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-550.

  • Data Analysis : The TMS-derivatized pivalic acid will have a characteristic retention time and a unique mass spectrum with a prominent molecular ion or fragment ions that can be compared to a spectral library for positive identification. The larger, non-volatile Penicillium metabolites will not elute from the GC column under these conditions.

Workflow 3: HPLC-MS for a Broader Metabolite Profile

HPLC-MS is a powerful tool for analyzing a wide range of compounds with varying polarities and is well-suited for the simultaneous analysis of pivalic acid and the larger Penicillium metabolites. For small carboxylic acids like pivalic acid, derivatization can significantly enhance sensitivity in electrospray ionization mass spectrometry.

Fig. 3: Workflow for HPLC-MS/MS analysis.

Protocol: HPLC-MS/MS Analysis with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This method enhances the detection of short-chain fatty acids in negative ion mode ESI-MS.[20]

  • Sample Preparation : Reconstitute the dried crude extract in a mixture of water and acetonitrile.

  • Derivatization :

    • Add a solution of 3-nitrophenylhydrazine (3-NPH) hydrochloride.

    • Add a solution of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride and pyridine.

    • Incubate the mixture at 40°C for 30 minutes.

  • HPLC-MS/MS Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

    • Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate : Typically 0.2-0.4 mL/min.

    • Mass Spectrometer : An electrospray ionization (ESI) source operating in negative ion mode.

    • Detection : Use Selected Ion Monitoring (SIM) for the expected m/z of the derivatized pivalic acid and other target metabolites, or tandem mass spectrometry (MS/MS) for even greater specificity.

  • Data Analysis : The 3-NPH derivatized pivalic acid will have a specific retention time and a characteristic precursor-to-product ion transition in MS/MS mode. The larger Penicillium metabolites can be detected in the same run without derivatization, each with their unique retention time and mass spectrum.

Workflow 4: NMR Spectroscopy for Unambiguous Structural Elucidation

NMR spectroscopy provides detailed structural information, making it the gold standard for the unambiguous identification of compounds in a mixture, provided the concentration is sufficient.

Comparative ¹H and ¹³C NMR Data

The NMR spectra of pivalic acid and the selected Penicillium metabolites are vastly different, allowing for clear differentiation.

CompoundKey ¹H NMR Chemical Shifts (ppm)Key ¹³C NMR Chemical Shifts (ppm)
Pivalic Acid ~1.2 (s, 9H, -C(CH₃)₃), ~12.0 (br s, 1H, -COOH)~27 (-C(C H₃)₃), ~39 (-C (CH₃)₃), ~185 (-C OOH)
Roquefortine C Complex aromatic and aliphatic signals between 3.0 and 8.0 ppm.Numerous signals in the aromatic (~110-140 ppm), amide carbonyl (~165-170 ppm), and aliphatic regions.[11]
Mycophenolic Acid Aromatic protons, olefinic proton (~5.2 ppm), methyl singlets (~1.8, 2.1 ppm), and a methoxy singlet (~3.7 ppm).[6][13]Signals for aromatic carbons, a lactone carbonyl (~172 ppm), a carboxylic acid carbonyl (~175 ppm), and various aliphatic carbons.[21]
PR Toxin Aldehyde proton (~9.7 ppm), olefinic proton (~6.4 ppm), and various other signals in the aliphatic region.[7]Signals for an aldehyde carbonyl (~190 ppm), a ketone carbonyl (~200 ppm), and numerous sp² and sp³ carbons.
Andrastin A Aldehyde proton (~10.1 ppm), acetate methyl (~2.0 ppm), and numerous complex signals in the aliphatic region.[2][5]Multiple carbonyl signals (~167-211 ppm) and a dense region of aliphatic carbon signals.[2][5]

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Protocol: ¹H NMR Analysis of Crude Extract

  • Sample Preparation : Dissolve the crude extract in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard with a known chemical shift (e.g., tetramethylsilane, TMS).

  • Data Acquisition : Acquire a ¹H NMR spectrum.

  • Data Analysis : The spectrum of a complex mixture will be crowded. However, the pivalic acid signal, a sharp singlet at approximately 1.2 ppm integrating to nine protons, will be highly characteristic and easily distinguishable from the complex multiplets of the larger metabolites. The downfield carboxylic acid proton is also a key indicator, though it may be broad and exchangeable.

Conclusion

Differentiating pivalic acid from a complex background of Penicillium metabolites is a tractable analytical problem due to the significant differences in their physicochemical properties. GC-MS offers a highly sensitive and specific method for the targeted analysis of the volatile pivalic acid, especially after derivatization. HPLC-MS provides a more comprehensive approach, allowing for the simultaneous analysis of both pivalic acid (ideally derivatized) and the larger, non-volatile Penicillium metabolites in a single run. Finally, NMR spectroscopy serves as an invaluable tool for the unambiguous structural confirmation of pivalic acid, with its simple and highly characteristic spectrum standing in stark contrast to the complex spectra of the other fungal products. By employing the workflows and protocols outlined in this guide, researchers can confidently and accurately identify and differentiate these diverse molecules, advancing their research in natural products chemistry and drug development.

References

  • New Andrastin-Type Meroterpenoids from the Marine-Derived Fungus Penicillium sp. (2021). Marine Drugs. [Link]

  • -1 H NMR spectrum of mycophenolic acid (400 MHz, CDCl 3 ). (n.d.). ResearchGate. [Link]

  • Pivalic acid. (n.d.). PubChem. [Link]

  • Isolation and Structure Elucidation by LC-MS-SPE/NMR: PR Toxin- and Cuspidatol-Related Eremophilane Sesquiterpenes from Penicillium roqueforti. (2006). Journal of Natural Products. [Link]

  • Filamentous fungi have emerged as tremendous sources of secondary metabolites... (2025). Taylor & Francis Online. [Link]

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Pevalic acid reference standard purity verification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In pharmaceutical development, Pivalic Acid (Trimethylacetic acid; Neopentanoic acid) is a critical reagent used widely as a protecting group donor (pivaloyl chloride) and in the synthesis of prodrugs (e.g., pivoxil esters). However, its persistence as a residual solvent or impurity poses significant regulatory challenges due to its potential to form genotoxic impurities (nitrosamines) and its classification under ICH Q3C.

Correction Notice: While the request specified "Pevalic Acid" (CAS 102305-65-7, a fungal metabolite from Penicillium valiabile), the context of "drug development" and "reference standards" strongly indicates the user requires a protocol for Pivalic Acid (CAS 75-98-9). This guide focuses on Pivalic Acid, the industry-standard reagent. See Section 2 for the distinction.

The Challenge: Pivalic acid lacks a strong UV chromophore, making standard HPLC-UV purity assignment unreliable. Furthermore, its volatility (BP ~163°C) and sublimation tendency complicate Loss on Drying (LOD) and Thermogravimetric Analysis (TGA).

The Solution: This guide establishes Quantitative NMR (qNMR) as the primary reference method, supported by orthogonal GC-FID for volatile impurity profiling.

Technical Note: Identity Verification

Before purity assessment, the chemical identity must be unequivocal to avoid costly supply chain errors.

FeaturePivalic Acid (Target)Pevalic Acid (Distinction)
CAS 75-98-9 102305-65-7
Structure C5H10O2 (2,2-Dimethylpropanoic acid)C8H8O5 (Fungal metabolite)
Role API Synthesis, Impurity StandardAcademic/Natural Product Research
Key Signal 9H Singlet at ~1.2 ppm (t-Butyl)Complex multiplets (Cyclopentenone core)

Comparative Methodology: Selecting the Right Protocol

The following table compares the three primary approaches for purity verification. qNMR is the recommended Gold Standard for primary reference standard qualification.

FeatureMethod A: qNMR (Primary) Method B: GC-FID (Orthogonal) Method C: Mass Balance
Principle Direct molar ratio measurement against NIST-traceable internal standard.Separation of volatile impurities based on boiling point/polarity.100% minus sum of all impurities (Solvents + Water + Inorganics).
Traceability High (Direct) Medium (Requires response factors)Low (Accumulation of errors)
Bias Risk Minimal (Structure independent)High (Response factor variation)High (Misses non-volatiles/inorganics)
Suitability Best for Potency Assignment Best for Impurity Profiling Not recommended for Pivalic Acid
Throughput Medium (15-30 min/sample)Low (30-60 min run time)Very Low (Multiple techniques required)

Detailed Experimental Protocols

Protocol A: The Gold Standard – 1H-qNMR Purity Assignment

Objective: Determine the absolute purity (% w/w) of Pivalic Acid with <0.5% uncertainty.

Reagents:

  • Solvent: DMSO-d6 (99.9% D) or CDCl3 (ensure low acidity to prevent peak shifting).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM 350b) or Benzyl Benzoate. Maleic acid is preferred due to its distinct singlet at ~6.3 ppm, far from the Pivalic t-butyl signal.

Workflow:

  • Weighing: Accurately weigh ~20 mg of Pivalic Acid and ~15 mg of Maleic Acid (IS) into the same vial. Use a micro-balance (d=0.001 mg).

    • Critical Step: Weigh Pivalic acid rapidly or in a capped vessel to minimize sublimation loss during weighing.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (D1): ≥ 60 seconds (must be > 5 × T1 of the longest proton).

    • Scans: 16 or 32 (for S/N > 300:1).

    • Temperature: 298 K.

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Mass,

= Purity.[1][2][3][4]
Protocol B: Orthogonal Impurity Profiling – GC-FID

Objective: Detect volatile organic impurities (starting materials like t-butyl chloride).

Instrument: Agilent 7890/8890 or equivalent with FID. Column: DB-FFAP or HP-INNOWax (Polar column required for free acids), 30m x 0.32mm, 0.25µm.

Parameters:

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split 1:50, 220°C.

  • Oven Program: 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).

  • Detector: FID @ 250°C.

  • Sample Prep: Dilute 100 mg Pivalic Acid in 10 mL Dichloromethane (DCM).

Data Analysis: Use "Area % Normalization" for purity estimation only if qNMR is unavailable. Otherwise, use this to report specific impurities.

Visualization: Verification Workflow

The following diagram illustrates the decision logic for certifying a Pivalic Acid reference standard.

PivalicVerification Start Raw Material (Pivalic Acid) ID_Check Identity Verification (IR, 1H-NMR) Start->ID_Check Decision_ID Identity Confirmed? ID_Check->Decision_ID qNMR Primary Assay: qNMR (DMSO-d6, Maleic Acid IS) Decision_ID->qNMR Yes GC_FID Impurity Profiling: GC-FID (DB-FFAP Column) Decision_ID->GC_FID Yes Water_Check Water Content (Karl Fischer Titration) Decision_ID->Water_Check Yes ROI Inorganic Residue (Residue on Ignition) Decision_ID->ROI Yes Reject Reject / Repurify Decision_ID->Reject No Calc Data Synthesis Compare qNMR vs. (100% - Impurities) qNMR->Calc Absolute Purity Value GC_FID->Calc Volatile Impurities Water_Check->Calc Moisture Correction ROI->Calc Ash Content CoA Generate CoA (Certified Reference Material) Calc->CoA Mass Balance & qNMR Agree (<1.0% Diff) Calc->Reject Discrepancy > 1.0%

Figure 1: Integrated workflow for Pivalic Acid Reference Standard certification, combining qNMR potency assignment with orthogonal impurity profiling.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • International Conference on Harmonisation (ICH). Guideline Q3C (R8): Impurities: Guideline for Residual Solvents. 2021. Link

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. Link

  • BIPM (Bureau International des Poids et Mesures). Guidance on the use of qNMR for purity assignment of organic compounds.Link

  • Nakajima, H., et al. "Structure of Pevalic Acid, a New Metabolite from Penicillium valiabile."[5][6] Agricultural and Biological Chemistry, 1986.[5][6][7] (Cited for distinction purposes). Link

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A Comparative Analysis of Pivalic Acid and Valeric Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

In the landscape of organic chemistry and pharmaceutical development, isomeric molecules offer a fascinating study of how subtle changes in structure can dramatically alter physicochemical properties and, consequently, functional applications. This guide provides a comparative analysis of two such isomers: Pivalic Acid and Valeric Acid. Both are five-carbon carboxylic acids, yet the arrangement of these atoms—a highly branched, sterically hindered structure versus a linear chain—creates a world of difference in their behavior. Understanding these differences is paramount for their strategic application in synthesis, drug formulation, and materials science.

Structural and Physicochemical Properties: A Tale of Two Isomers

Pivalic acid, systematically known as 2,2-dimethylpropanoic acid, is characterized by a quaternary α-carbon, creating a bulky tert-butyl group adjacent to the carboxyl functionality.[1] In contrast, valeric acid, or pentanoic acid, is a straight-chain alkyl carboxylic acid.[2] This fundamental difference in carbon skeleton geometry is the primary determinant of their distinct properties.

The most striking difference lies in their physical states at room temperature. Pivalic acid is a colorless crystalline solid, whereas valeric acid is a colorless liquid.[2][3] This is a direct consequence of molecular packing. The symmetrical, globular shape of pivalic acid allows it to pack more efficiently into a crystal lattice, resulting in a significantly higher melting point (35°C) compared to the linear valeric acid (-34.5°C), which experiences weaker intermolecular forces in its solid state.[2][3]

Conversely, the boiling point of valeric acid (185-187°C) is higher than that of pivalic acid (163-164°C).[4][5] The linear structure of valeric acid provides a greater surface area for van der Waals interactions between molecules in the liquid phase, requiring more energy to transition into a gaseous state.

In terms of acidity, both are weak acids, but valeric acid (pKa ≈ 4.8) is slightly more acidic than pivalic acid (pKa ≈ 5.0).[5][6] The three electron-donating methyl groups on the α-carbon of pivalic acid destabilize the carboxylate anion (conjugate base) through an inductive effect, making the proton less likely to dissociate compared to valeric acid.[1]

Table 1: Comparative Physicochemical Properties

PropertyPivalic AcidValeric AcidCausality of Difference
IUPAC Name 2,2-Dimethylpropanoic acid[3]Pentanoic acid[2]Carbon skeleton arrangement
CAS Number 75-98-9[7]109-52-4[2]Unique chemical identity
Molecular Formula C₅H₁₀O₂[7]C₅H₁₀O₂[2]Isomeric relationship
Molar Mass 102.13 g/mol [7]102.13 g/mol [2]Isomeric relationship
Appearance Colorless crystalline solid[8]Colorless liquid[2]Molecular packing and symmetry
Melting Point 35 °C[3]-34.5 °C[2]Pivalic acid's symmetry allows for efficient crystal lattice packing.
Boiling Point 163.7 °C[3]185 °C[2]Valeric acid's larger surface area increases van der Waals forces.
pKa 5.03[3]~4.84[6]Electron-donating methyl groups in pivalic acid reduce acidity.
Water Solubility 25 g/L (20 °C)[9]10-50 mg/mL (Slightly soluble)[6]Both have limited solubility due to the five-carbon chain.
Reactivity and Steric Hindrance: The Pivaloyl Shield

The most significant divergence in the chemical behavior of these acids stems from steric hindrance. The bulky tert-butyl group of pivalic acid effectively shields the carboxyl group, dramatically influencing its reactivity.[1]

This steric hindrance makes nucleophilic attack at the carbonyl carbon exceptionally difficult.[10] Consequently, reactions like Fischer esterification proceed much more slowly for pivalic acid compared to valeric acid.[11] While valeric acid readily forms esters, amides, and other derivatives through standard protocols, pivalic acid often requires more forcing conditions or specialized reagents, such as conversion to the more reactive pivaloyl chloride.[12][13]

This apparent disadvantage is, in fact, a key feature leveraged in organic synthesis. The pivaloyl (Piv) group, derived from pivalic acid, is an excellent protecting group for alcohols and amines.[3][14] The resulting pivaloate esters and pivalamides exhibit exceptional stability towards a wide range of reagents and conditions, including hydrolysis by bases, due to the steric bulk preventing nucleophilic approach.[14][15]

Valeric acid, lacking this steric shield, undergoes reactions typical of a standard carboxylic acid without significant hindrance.[2]

G cluster_pivalic Pivalic Acid Reactivity cluster_valeric Valeric Acid Reactivity PivOH Pivalic Acid (Sterically Hindered) PivCl Pivaloyl Chloride (Activated) PivOH->PivCl PivEster Pivaloate Ester (Stable, Resistant to Hydrolysis) PivCl->PivEster ValEster Valerate Ester (Standard Reactivity) ValOH Valeric Acid (Unhindered) ValOH->ValEster

Applications in Drug Development and Industry

The distinct properties of pivalic and valeric acid dictate their divergent applications, particularly within the pharmaceutical industry.

Pivalic Acid:

  • Prodrugs: The stability of pivaloate esters is exploited to create prodrugs. The pivaloyloxymethyl (POM) moiety is attached to a parent drug to enhance its oral bioavailability by masking polar groups and improving lipid solubility.[16] A classic example is Pivampicillin, a pivaloyloxymethyl ester of ampicillin.[15]

  • Protecting Groups: As mentioned, the pivaloyl group is a robust protecting group for alcohols and amines during complex multi-step syntheses of active pharmaceutical ingredients (APIs).[14][15]

  • Synthetic Intermediates: Pivalic acid and its derivatives are key intermediates in the production of pharmaceuticals, agrochemicals, and polymers.[5]

Valeric Acid:

  • Drug Esters: Valerate esters are also used in pharmaceuticals, often to increase the solubility and modify the release profile of steroid drugs like betamethasone valerate and estradiol valerate.[12]

  • Flavor and Fragrance: Unlike the parent acid's unpleasant odor, volatile esters of valeric acid possess pleasant, fruity smells and are widely used as food additives and in perfumes and cosmetics.[2][17]

  • Industrial Uses: Valeric acid serves as an intermediate in the manufacturing of plasticizers, lubricants, and vinyl stabilizers.[18][19]

Experimental Protocol: Comparative Fischer Esterification

This protocol outlines a method to experimentally demonstrate the difference in reactivity due to steric hindrance.

Objective: To compare the rate of esterification of pivalic acid and valeric acid with ethanol under acidic catalysis.

Methodology:

  • Reaction Setup:

    • Prepare two identical round-bottom flasks.

    • To Flask A, add pivalic acid (1.0 eq), absolute ethanol (10.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

    • To Flask B, add valeric acid (1.0 eq), absolute ethanol (10.0 eq), and the same catalytic amount of sulfuric acid.

  • Reaction Conditions:

    • Fit both flasks with reflux condensers and heat them in a heating mantle or oil bath to a gentle reflux (approx. 78°C).

    • Ensure identical stirring rates for both reactions.

  • Monitoring:

    • At regular intervals (e.g., t = 0, 1, 2, 4, 8 hours), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

    • Quench the aliquot immediately in a vial containing a known amount of a suitable solvent (e.g., dichloromethane) and a small amount of saturated sodium bicarbonate solution to neutralize the catalyst.

    • Analyze the organic layer by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the ratio of starting acid to ester product.

  • Data Analysis:

    • Plot the percentage conversion (moles of ester / initial moles of acid * 100) versus time for both reactions.

    • The resulting curves will quantitatively demonstrate the significantly slower reaction rate for pivalic acid (Flask A) compared to valeric acid (Flask B).

G cluster_workflow Experimental Workflow: Comparative Esterification start Prepare Two Flasks (A: Pivalic, B: Valeric) + Ethanol + H₂SO₄ reflux Reflux at ~78°C with Identical Stirring sampling Aliquot Sampling at Time Intervals quench Quench & Neutralize (DCM, NaHCO₃) analysis Analyze by GC or NMR plot Plot % Conversion vs. Time end Compare Reaction Rates

Conclusion

While pivalic acid and valeric acid share the same molecular formula, their isomeric structures give rise to a compelling case study in structure-property relationships. The steric hindrance imparted by the tert-butyl group of pivalic acid governs its physical properties, reduces its reactivity, and makes it an ideal candidate for creating stable prodrugs and protecting groups. In contrast, the unhindered, linear structure of valeric acid allows for conventional reactivity, making it a versatile intermediate for esters used in pharmaceuticals, flavors, and industrial applications. For the medicinal chemist and process scientist, a thorough understanding of these differences is not merely academic; it is a practical necessity for rational design and efficient synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.